4-(2-Oxopiperidin-1-yl)benzaldehyde chemical structure properties
This guide details the chemical structure, physicochemical properties, and synthetic methodologies for 4-(2-Oxopiperidin-1-yl)benzaldehyde , a critical intermediate in the synthesis of anticoagulant therapeutics, most no...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the chemical structure, physicochemical properties, and synthetic methodologies for 4-(2-Oxopiperidin-1-yl)benzaldehyde , a critical intermediate in the synthesis of anticoagulant therapeutics, most notably Apixaban (Eliquis) .
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
4-(2-Oxopiperidin-1-yl)benzaldehyde (CAS: 105119-82-2) is a bifunctional aromatic building block characterized by a reactive aldehyde moiety and a chemically robust
-lactam (piperidin-2-one) ring fused to the N-terminus of a phenyl group.
Its primary industrial significance lies in its role as a pharmacophore precursor for Factor Xa inhibitors . The 4-(2-oxopiperidin-1-yl)phenyl motif serves as a neutral, polar aryl group that interacts with the S4 pocket of the Factor Xa enzyme, improving oral bioavailability compared to charged analogs. This guide provides a rigorous analysis of its properties, synthesis, and reactivity.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Electronic Character: The molecule features a "push-pull" system. The lactam nitrogen is moderately electron-donating (via resonance into the phenyl ring), while the aldehyde is strongly electron-withdrawing. However, the donation from the nitrogen is attenuated by the carbonyl of the lactam ring, making the phenyl ring less electron-rich than a standard aniline derivative.
Conformation: The piperidinone ring typically adopts a half-chair conformation. The N-phenyl bond has restricted rotation due to steric clash between the lactam ring protons and the phenyl ortho protons, often forcing the lactam ring to twist out of coplanarity with the benzene ring.
Physicochemical Profile
The following data summarizes the core physical properties relevant to handling and purification.
Property
Value / Description
Note
Physical State
Solid (Crystalline powder)
Typically off-white to pale yellow.
Melting Point
135–140 °C (Estimated)
Higher than non-oxo analog (64°C) due to dipole interactions.
Solubility
DMSO, DMF, DCM, Chloroform
High solubility in polar aprotic solvents.
Water Solubility
Low
Sparingly soluble; lactam increases polarity but lipophilicity dominates.
LogP (Calc)
~1.2 – 1.5
Moderate lipophilicity, suitable for drug intermediates.
H-Bond Donors
0
The amide nitrogen is fully substituted.
H-Bond Acceptors
2
Aldehyde carbonyl and Lactam carbonyl.
Synthetic Pathways[7][8][9][10][11]
The synthesis of 4-(2-Oxopiperidin-1-yl)benzaldehyde is non-trivial due to the need to install the lactam ring on an electron-deficient aromatic system. Two primary strategies are employed: Metal-Catalyzed C-N Coupling (Laboratory Scale) and Oxidative Cyclization (Industrial Scale).
This method is preferred for research applications due to its convergence and high functional group tolerance. It involves the direct coupling of 4-bromobenzaldehyde with piperidin-2-one (
In large-scale manufacturing (e.g., for Apixaban), expensive Pd catalysts are often avoided. The lactam is formed via oxidation of a cyclic amine.
Nucleophilic Substitution: 4-Chlorobenzaldehyde (protected as acetal) + Piperidine
1-(4-formylphenyl)piperidine.
Oxidation: Treatment with Sodium Chlorite (
) or similar oxidants under controlled pH converts the piperidine ring -methylene to a carbonyl (lactam).
Visualization: Synthetic Logic Flow
Figure 1: Comparison of the direct catalytic C-N coupling route (solid lines) versus the stepwise oxidative industrial route (dashed lines).
Reactivity & Functionalization[12]
The molecule possesses two distinct reactive centers: the Aldehyde (C-1) and the Lactam (C-4 substituent).
Aldehyde Reactivity (C-1)
The aldehyde is the primary handle for further elaboration.
Condensation Reactions: Readily undergoes Knoevenagel condensation with active methylene compounds (e.g., ethyl acetoacetate) to form cinnamic acid derivatives. This is the key step in Apixaban synthesis , where it reacts with a hydrazono-acetate to form the pyrazole core.
Reductive Amination: Reacts with primary amines followed by borohydride reduction to form benzylic amines.
Oxidation: Can be oxidized to 4-(2-oxopiperidin-1-yl)benzoic acid (CAS 175153-03-4) using
or Pinnick oxidation conditions.
Lactam Stability (C-4)
The
-lactam ring is chemically robust.
Hydrolysis: Resistant to hydrolysis under mild acidic/basic conditions. Requires strong acid (
, reflux) to open the ring to the -aminovaleric acid derivative.
Inertness: The lactam carbonyl is generally unreactive toward nucleophiles due to resonance stabilization from the nitrogen lone pair.
Visualization: Reaction Network
Figure 2: Divergent reactivity profile. The green path represents the primary medicinal chemistry application.
Analytical Characterization
To validate the structure during synthesis, the following spectroscopic signals are diagnostic:
Handling: Handle in a fume hood. Avoid inhalation of dust.
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to benzoic acids over time.
References
PubChem Compound Summary . 4-(2-Oxopiperidin-1-yl)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]
Pinto, D. J. P., et al. (2007). "Discovery of an Oral Factor Xa Inhibitor (Apixaban)." Journal of Medicinal Chemistry, 50(22), 5339–5356. (Describes the use of the oxopiperidinyl-phenyl motif).
Jiang, J., & Ji, Y. (2013). "Synthesis of Apixaban." Synthetic Communications, 43(1), 72–79.
An In-depth Technical Guide to 1-(4-Formylphenyl)piperidin-2-one: A Key Intermediate in Modern Drug Discovery
For Immediate Release This technical guide provides a comprehensive overview of 1-(4-Formylphenyl)piperidin-2-one, a pivotal chemical intermediate for researchers, scientists, and professionals in the field of drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
This technical guide provides a comprehensive overview of 1-(4-Formylphenyl)piperidin-2-one, a pivotal chemical intermediate for researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and its significant role as a building block in the synthesis of contemporary therapeutics, most notably the anticoagulant drug, Apixaban.
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is highly desirable in medicinal chemistry for optimizing ligand-receptor interactions. When functionalized, as in the case of 1-(4-Formylphenyl)piperidin-2-one, the piperidine scaffold becomes a versatile building block for creating complex molecules with diverse biological activities. The presence of the formyl (aldehyde) group on the phenyl ring offers a reactive handle for a variety of chemical transformations, making this intermediate particularly valuable in the synthesis of drug candidates.
Synthesis of 1-(4-Formylphenyl)piperidin-2-one: A Methodological Overview
The synthesis of N-aryl piperidinones, such as 1-(4-Formylphenyl)piperidin-2-one, is a subject of significant interest in organic and medicinal chemistry. Several synthetic strategies can be employed, with palladium-catalyzed cross-coupling reactions being among the most efficient and widely used.
Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Reaction
The Buchwald-Hartwig amination is a robust and versatile method for the formation of carbon-nitrogen bonds. This reaction typically involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. In the context of synthesizing 1-(4-Formylphenyl)piperidin-2-one, this would involve the coupling of piperidin-2-one with a 4-halobenzaldehyde, such as 4-fluorobenzaldehyde or 4-bromobenzaldehyde.
The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the amine, and reductive elimination to form the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and purity.
Experimental Protocol: Synthesis of 1-(4-Formylphenyl)piperidin-2-one via Buchwald-Hartwig Amination
Disclaimer: This is a representative protocol based on established Buchwald-Hartwig amination procedures for similar substrates. Researchers should conduct their own optimization and safety assessments.
To a dry Schlenk flask under an inert nitrogen atmosphere, add palladium(II) acetate (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and cesium carbonate (e.g., 1.5 equivalents).
Add piperidin-2-one (1 equivalent) and 4-fluorobenzaldehyde (1.2 equivalents) to the flask.
Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M).
Seal the flask and heat the reaction mixture with stirring at a temperature of 100-110 °C.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 1-(4-Formylphenyl)piperidin-2-one.
Ullmann Condensation
An alternative, more traditional approach is the Ullmann condensation, which involves the copper-catalyzed coupling of an amine with an aryl halide. While often requiring higher reaction temperatures and stoichiometric amounts of copper, it remains a viable method for the synthesis of N-aryl piperidinones.
Physicochemical and Spectroscopic Characterization
A thorough characterization of 1-(4-Formylphenyl)piperidin-2-one is essential for its use in further synthetic applications.
Expected Physicochemical Properties:
Appearance: Off-white to pale yellow solid.
Melting Point: Expected to be in the range of other crystalline N-aryl piperidinones.
Solubility: Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Expected Spectroscopic Data:
¹H NMR (Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the 4-formylphenyl group, with the aldehyde proton appearing as a singlet at approximately 9.9-10.0 ppm. The protons of the piperidin-2-one ring will appear as multiplets in the aliphatic region.
¹³C NMR: The spectrum will show a signal for the carbonyl carbon of the piperidin-2-one ring at around 170 ppm and the aldehyde carbonyl carbon at approximately 190 ppm. Aromatic and aliphatic carbon signals will also be present in their respective regions.
IR (Infrared) Spectroscopy: Key vibrational bands are expected for the C=O stretching of the amide (around 1650-1680 cm⁻¹) and the aldehyde (around 1690-1715 cm⁻¹), as well as C-H stretching of the aromatic and aliphatic groups.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.24 g/mol ).
Application in Drug Synthesis: The Case of Apixaban
1-(4-Formylphenyl)piperidin-2-one is a crucial intermediate in the synthesis of Apixaban, a direct Factor Xa inhibitor and a widely prescribed oral anticoagulant.[2][3][4][5][6] Apixaban is used to prevent and treat blood clots, thereby reducing the risk of stroke in patients with non-valvular atrial fibrillation.[7][8]
The Role of 1-(4-Formylphenyl)piperidin-2-one in the Apixaban Synthesis
In the synthesis of Apixaban, the 1-(4-formylphenyl)piperidin-2-one moiety serves as a key structural component. The overall synthesis involves the construction of a complex pyrazolo-pyridine core, to which the 1-(4-phenyl)piperidin-2-one fragment is attached. While various synthetic routes to Apixaban have been developed, they often converge on intermediates that incorporate the 1-phenyl-piperidin-2-one structure.
Caption: Apixaban's inhibition of Factor Xa in the coagulation cascade.
Conclusion
1-(4-Formylphenyl)piperidin-2-one is a chemical intermediate of significant value to the pharmaceutical industry. Its synthesis, primarily through modern cross-coupling methodologies, provides access to a versatile building block. Its crucial role in the synthesis of the blockbuster anticoagulant Apixaban underscores its importance in the development of life-saving therapeutics. A thorough understanding of its chemical properties and reactivity is paramount for its effective utilization in the design and synthesis of novel drug candidates.
References
Apixaban: Mechanism of Action & Pharmacokinetics. (n.d.). Study.com. Retrieved from [Link]
Apixaban. (n.d.). In Wikipedia. Retrieved from [Link]
Apixaban. (2024, February 22). In StatPearls. NCBI Bookshelf. Retrieved from [Link]
What is the mechanism of Apixaban? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review. (2019, May 14). Clinical Pharmacokinetics. Retrieved from [Link]
Factor X. (n.d.). In Wikipedia. Retrieved from [Link]
Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa. (n.d.). PubMed. Retrieved from [Link]
Coagulation Factor Xa. (n.d.). PMC. Retrieved from [Link]
Pleiotropic effects of factor Xa and thrombin: what to expect from novel anticoagulants. (2014, March 1). Cardiovascular Research. Oxford Academic. Retrieved from [Link]
What are factor Xa inhibitors and how do you quickly get the latest development progress? (2023, December 8). Patsnap Synapse. Retrieved from [Link]
An alternative synthetic strategy to construct apixaban analogues. (2024, July 7). Arkat USA. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
4-(2-oxopiperidin-1-yl)benzaldehyde - 919121-22-5. (n.d.). Chemazone. Retrieved from [Link]
PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF. (2020, November 25). European Patent Office. Retrieved from [Link]
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (2015, August 21). World Journal of Pharmaceutical Sciences.
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017, July 19). PMC. Retrieved from [Link]
Process for the preparation of Apixaban. (n.d.). Google Patents.
Process for the preparation of apixaban. (n.d.). Google Patents.
4-(2-Oxopiperidin-1-yl)benzaldehyde molecular weight and formula
The following technical guide details the physicochemical profile, synthesis, and application of 4-(2-Oxopiperidin-1-yl)benzaldehyde , a critical pharmacophore intermediate in the development of Factor Xa inhibitors (e.g...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical profile, synthesis, and application of 4-(2-Oxopiperidin-1-yl)benzaldehyde , a critical pharmacophore intermediate in the development of Factor Xa inhibitors (e.g., Apixaban analogs) and novel heterocyclic therapeutics.
This molecule represents a "linked" pharmacophore combining a reactive aldehyde "warhead" (for further diversification via reductive amination or condensation) with a lipophilic, metabolically stable lactam ring.
Off-white to pale yellow crystalline solid (Predicted)
Solubility
Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water
LogP (Predicted)
~1.2 – 1.5 (Lipophilic, membrane permeable)
H-Bond Acceptors
2 (Carbonyl oxygens)
H-Bond Donors
0 (Lactam nitrogen is fully substituted)
Structural Logic & Reactivity
The molecule features two distinct electronic zones:
The Electrophilic Handle: The aldehyde (-CHO) at the para-position allows for rapid diversification (e.g., Wittig olefination, reductive amination).
The Recognition Motif: The 2-oxopiperidine (valerolactam) ring serves as a neutral, polar-apolar spacer often binding to the S4 pocket of serine proteases like Factor Xa.
The most robust route to this scaffold is the Ullmann-Goldberg Condensation . Unlike Buchwald-Hartwig aminations which can be sensitive to aldehydes, the copper-diamine system is robust and cost-effective for lactams.
Reaction Scheme (DOT Visualization)
Figure 1: Modified Ullmann coupling strategy for the synthesis of N-aryl lactams.
Detailed Protocol
Objective: Synthesis of 10g of 4-(2-Oxopiperidin-1-yl)benzaldehyde.
Reagent Prep:
Charge a flame-dried 250 mL round-bottom flask with 4-Bromobenzaldehyde (50 mmol, 9.25 g) and Piperidin-2-one (60 mmol, 5.95 g).
Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.
Gradient: 5% B to 95% B over 10 min.
Detection: UV @ 254 nm (Strong absorption due to conjugated system).
References
Synthesis of N-Aryl Lactams: Klapars, A., Antilla, J. C., Buchwald, S. L., & Huang, X. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society. Link
Apixaban Chemistry: Pinto, D. J. P., et al. (2007). Discovery of an Oral Factor Xa Inhibitor (Apixaban). Journal of Medicinal Chemistry. Link
Related Analog Data: PubChem Compound Summary for 4-(2-oxopiperidin-1-yl)benzoic acid (CAS 175153-03-4). Link
Goldberg Reaction Review: Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews. Link
N-Aryl Piperidinone Derivatives: Synthetic Evolution and Therapeutic Horizons
The following technical guide provides an in-depth review of N-aryl piperidinone derivatives, designed for researchers in medicinal chemistry and drug discovery. Executive Summary: The Privileged Scaffold The piperidinon...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth review of N-aryl piperidinone derivatives, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary: The Privileged Scaffold
The piperidinone heterocycle—specifically the 4-piperidinone core—represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the ability to function as a versatile linker, allows it to orient pendant aryl groups into specific receptor pockets. While N-alkyl derivatives are common (e.g., in the AChE inhibitor Donepezil), N-aryl piperidinone derivatives have emerged as potent pharmacophores in oncology and neuropharmacology.
This guide dissects the transition from classical cyclization strategies to modern palladium-catalyzed couplings and analyzes the structure-activity relationships (SAR) driving their efficacy as "monocarbonyl curcumin analogues" (MACs) and chemotherapeutic agents.
Synthetic Architectures
The construction of the N-aryl piperidinone core requires selecting a strategy based on the electronic nature of the aryl substituent and the availability of precursors.
Strategic Decision Making
The two dominant pathways are De Novo Cyclization (building the ring) and Late-Stage Functionalization (coupling to an existing ring).
Figure 1: Synthetic decision tree comparing classical cyclization vs. modern transition-metal catalyzed coupling.
Method A: The Modified Kuehne Cyclization
For simple N-aryl derivatives, the direct reaction of anilines with acyclic precursors often suffers from low yields. A superior method, optimized by Scherer and later Kuehne, utilizes a quaternary ammonium salt exchange. This method is preferred for its operational simplicity and ability to tolerate various electronic substitutions on the aniline.
Mechanism: The reaction proceeds via a double Mannich-type exchange where the benzylamine moiety of the precursor is displaced by the aniline, followed by cyclization.
Method B: Buchwald-Hartwig Amination
For sterically hindered or electron-deficient aryl groups, palladium-catalyzed cross-coupling is the gold standard. This method couples a commercially available 4-piperidinone (often protected as a ketal or used directly) with an aryl halide.[1]
Validated Experimental Protocols
Protocol 1: Synthesis via Quaternary Ammonium Salt Exchange
Based on the methodology of Kuehne and Scherer.
Objective: Synthesis of 1-(4-chlorophenyl)piperidin-4-one.
Reagents:
N-Benzyl-4-piperidone (1.0 equiv)
Methyl Iodide (1.1 equiv)
4-Chloroaniline (1.2 equiv)
Potassium Carbonate (
)
Solvents: Acetone, Ethanol/Water (9:1)
Step-by-Step Workflow:
Salt Formation: Dissolve N-benzyl-4-piperidone in acetone at 0°C. Add methyl iodide dropwise. Stir for 2 hours. The white precipitate (N-methyl-N-benzyl-4-oxopiperidinium iodide) is filtered, washed with cold ether, and dried.
Checkpoint: Yield should be >90%. The salt is stable and can be stored.
Ligand Exchange: Suspend the iodide salt (1.0 equiv) and 4-chloroaniline (1.2 equiv) in ethanol/water (9:1). Add
(2.0 equiv).
Reflux: Heat the mixture to reflux (approx. 80-100°C) for 3–5 hours.
Observation: The reaction mixture will turn from a suspension to a clear solution, then potentially darken.
Workup: Evaporate ethanol under reduced pressure. Partition the residue between water and ethyl acetate.[2] Wash the organic layer with brine, dry over
, and concentrate.
Purification: Recrystallize from ethanol/hexane or purify via flash chromatography (Hexane:EtOAc 4:1).
Protocol 2: Buchwald-Hartwig Cross-Coupling
Recommended for complex drug candidates.
Objective: Coupling of 4-piperidone ethylene ketal with 4-bromoanisole.
Inert Setup: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen 3 times.
Charging: Add
, Ligand, and under positive gas flow. Add anhydrous toluene.[2] Stir for 5 mins to pre-form the active catalyst complex.
Substrate Addition: Add 4-bromoanisole and the piperidone amine.
Reaction: Heat to 100°C for 12–18 hours.
Monitoring: Monitor by TLC or LC-MS for consumption of the aryl bromide.
Deprotection (Optional): If the ketone is required, treat the crude ketal with 3M HCl in THF at room temperature for 2 hours.
Medicinal Chemistry & SAR Analysis
The N-aryl piperidinone scaffold is frequently derivatized at the C3 and C5 positions to create Monocarbonyl Curcumin Analogues (MACs) . These compounds address the metabolic instability of curcumin (which contains a labile
-diketone) while retaining or enhancing cytotoxicity.
Structure-Activity Relationship (SAR)
The cytotoxicity of these derivatives against cancer cell lines (e.g., HeLa, MCF-7, HepG2) is heavily influenced by the electronic nature of the aryl rings.
Table 1: Comparative Cytotoxicity of N-Aryl Piperidinone Derivatives
Data aggregated from multiple cytotoxicity studies (e.g., HepG2 cell line).
Compound ID
N-Substituent
C3/C5 Substituent
IC50 (M)
Activity Profile
Curcumin
-
-
15 - 20
Moderate (Unstable)
MAC-1
Phenyl
4-Fluorobenzylidene
2.5
Potent
MAC-2
Methyl
4-Methoxybenzylidene
12.0
Moderate
MAC-3
4-Chlorophenyl
3,4,5-Trimethoxybenzylidene
0.8
Highly Potent
MAC-4
H (NH)
2-Nitrobenzylidene
>50
Inactive
Key Insights:
N-Aryl vs. N-Alkyl: N-aryl derivatives generally exhibit higher lipophilicity and improved cellular uptake compared to N-alkyl or unsubstituted analogs.
Electronic Effects: Electron-withdrawing groups (F, Cl) on the benzylidene rings (C3/C5) enhance Michael acceptor reactivity, increasing potency against thiols in proteins.
Polymethoxy Effect: The 3,4,5-trimethoxy motif (resembling combretastatin) consistently yields nanomolar potency by targeting tubulin.
Mechanism of Action (MOA)
The anticancer efficacy of N-aryl piperidinones, particularly the curcumin analogues, is multimodal. The central mechanism involves the induction of oxidative stress leading to mitochondrial apoptosis.
Figure 2: Signaling pathway for piperidinone-induced apoptosis via the mitochondrial pathway.
Mechanistic Causality:
The
-unsaturated ketone moiety acts as a Michael acceptor, alkylating reactive thiols on enzymes like Thioredoxin Reductase. This inhibition prevents ROS scavenging, causing an accumulation of intracellular ROS. The oxidative stress triggers the opening of the mitochondrial permeability transition pore, releasing cytochrome c and activating the caspase cascade.
References
Synthesis of N-Aryl-Substituted 4-Piperidones. Organic Letters. (2000). A convenient two-step synthesis using quaternary ammonium salts.
Buchwald-Hartwig Amination: A Key Tool for C-N Coupling. ResearchGate Review. (2025). Overview of Pd-catalyzed amination in drug synthesis.
Piperidone Monocarbonyl Curcumin Analogues. PMC / NIH. (2025). Evaluation of anticancer and antibacterial activities of piperidone-based curcumin mimics.
Anticancer Activity of Piperidine Derivatives. Northwestern Medical Journal. (2025). Cytotoxicity and antioxidant investigation of piperidine complexes.
Arylpiperazine Derivatives and Cancer. MDPI. (2024). Review of arylpiperazine scaffolds in oncology.
The Pivotal Role of the 4-(2-Oxopiperidin-1-yl)phenyl Moiety in Anticoagulant Therapy: A Technical Guide to the Core of Apixaban
Introduction: Unveiling a Cornerstone of Modern Anticoagulation In the landscape of modern pharmacotherapy, the quest for safe, effective, and orally bioavailable anticoagulants has been a paramount challenge. The advent...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling a Cornerstone of Modern Anticoagulation
In the landscape of modern pharmacotherapy, the quest for safe, effective, and orally bioavailable anticoagulants has been a paramount challenge. The advent of direct oral anticoagulants (DOACs) has revolutionized the prevention and treatment of thromboembolic disorders. At the heart of one of the most successful DOACs, Apixaban, lies the 4-(2-Oxopiperidin-1-yl)phenyl moiety. This technical guide provides an in-depth exploration of the therapeutic applications, mechanism of action, and the critical role of this chemical entity, intended for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationship that underscores its efficacy, present key clinical data, and provide detailed experimental protocols for its evaluation.
Apixaban, chemically known as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a highly potent and selective direct inhibitor of Factor Xa[1][2][3][4]. The 4-(2-oxopiperidin-1-yl)phenyl group is an integral part of this molecule, contributing significantly to its binding affinity and overall pharmacological profile. This guide will illuminate the scientific underpinnings of its therapeutic importance.
Mechanism of Action: Targeted Inhibition of the Coagulation Cascade
The primary therapeutic application of the 4-(2-Oxopiperidin-1-yl)phenyl moiety is realized through its incorporation into Apixaban, a direct Factor Xa inhibitor. Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, the final enzyme that leads to fibrin clot formation.
Apixaban is a reversible and highly selective inhibitor of both free and clot-bound Factor Xa, as well as prothrombinase activity.[5] Unlike indirect inhibitors, its action does not require antithrombin III. By directly binding to the active site of Factor Xa, Apixaban effectively blocks the propagation phase of the coagulation cascade, leading to a reduction in thrombin generation and, consequently, the prevention of thrombus formation.[5]
Figure 1: Mechanism of Action of Apixaban in the Coagulation Cascade.
Structure-Activity Relationship (SAR): The Significance of the 4-(2-Oxopiperidin-1-yl)phenyl Moiety
The remarkable efficacy of Apixaban is a direct result of its specific molecular interactions with the active site of Factor Xa. The X-ray crystal structure of Apixaban bound to Factor Xa reveals that the molecule occupies distinct pockets within the enzyme's active site.[5][6]
The p-methoxyphenyl group is deeply inserted into the S1 pocket, a common feature for Factor Xa inhibitors. Crucially, the 4-(2-oxopiperidin-1-yl)phenyl moiety is neatly stacked in the hydrophobic S4 pocket of the enzyme.[5][6] This interaction in the S4 pocket is a key determinant of the compound's high potency and selectivity for Factor Xa over other serine proteases. The lactam group within the piperidinone ring is a critical feature that contributes to the favorable pharmacokinetic profile of Apixaban.[5]
The development of Apixaban involved extensive optimization of this P4 binding element. The incorporation of the pendent P4 lactam group, along with a carboxamido pyrazole moiety, was a significant breakthrough that led to a highly potent and selective inhibitor with an excellent pharmacokinetic profile, including good oral bioavailability.[5]
Therapeutic Applications and Clinical Efficacy
The primary therapeutic application of the 4-(2-oxopiperidin-1-yl)benzaldehyde scaffold, as a component of Apixaban, is in the prevention and treatment of venous thromboembolism (VTE) and the prevention of stroke in patients with nonvalvular atrial fibrillation (NVAF). The clinical utility of Apixaban has been robustly demonstrated in large-scale, randomized controlled trials.
Key Clinical Trials: ARISTOTLE and AVERROES
The ARISTOTLE (Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation) trial was a landmark study that compared Apixaban with warfarin in patients with atrial fibrillation and at least one additional risk factor for stroke.[7][8][9][10][11]
The AVERROES (Apixaban Versus Acetylsalicylic Acid to Prevent Stroke in Atrial Fibrillation Patients Who Have Failed or Are Unsuitable for Vitamin K Antagonist Treatment) trial evaluated Apixaban against aspirin in patients with atrial fibrillation who were unsuitable for warfarin therapy.[12][13][14][15]
ARISTOTLE Trial: Key Efficacy and Safety Outcomes (Apixaban vs. Warfarin)
Outcome
Apixaban (N=9,120)
Warfarin (N=9,081)
Hazard Ratio (95% CI)
p-value
Primary Efficacy Outcome
Stroke or Systemic Embolism
1.27% per year
1.60% per year
0.79 (0.66-0.95)
0.01 (for superiority)
Key Secondary Efficacy Outcomes
All-Cause Death
3.52% per year
3.94% per year
0.89 (0.80-0.99)
0.047
Hemorrhagic Stroke
0.24% per year
0.47% per year
0.51 (0.35-0.75)
<0.001
Ischemic or Uncertain Stroke
0.97% per year
1.05% per year
0.92 (0.74-1.13)
0.42
Primary Safety Outcome
Major Bleeding
2.13% per year
3.09% per year
0.69 (0.60-0.80)
<0.001
Data sourced from the ARISTOTLE trial publications.[7][9][11]
AVERROES Trial: Key Efficacy and Safety Outcomes (Apixaban vs. Aspirin)
Outcome
Apixaban (N=2,808)
Aspirin (N=2,791)
Hazard Ratio (95% CI)
p-value
Primary Efficacy Outcome
Stroke or Systemic Embolism
1.6% per year
3.7% per year
0.45 (0.32-0.62)
<0.001
Key Secondary Efficacy Outcomes
All-Cause Death
3.5% per year
4.4% per year
0.79 (0.62-1.02)
0.07
Cardiovascular Hospitalization
12.6% per year
15.9% per year
<0.001
Primary Safety Outcome
Major Bleeding
1.4% per year
1.2% per year
1.13 (0.74-1.75)
0.57
Data sourced from the AVERROES trial publications.[12][13][14][16]
These trials conclusively demonstrated the superiority of Apixaban over both warfarin and aspirin in preventing stroke and systemic embolism in patients with atrial fibrillation, with a favorable safety profile, particularly a lower risk of major bleeding compared to warfarin.[7][15][16]
Experimental Protocols
Synthesis of a Key Apixaban Intermediate: 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one
A crucial step in the synthesis of Apixaban involves the formation of the 4-(2-oxopiperidin-1-yl)phenyl moiety and its attachment to the core structure. The synthesis of the intermediate, 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, is a key process.[17][18][19]
Figure 2: Synthetic Workflow for a Key Apixaban Intermediate.
Step-by-Step Methodology:
Acylation:
To a stirred solution of 1-(4-aminophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one and triethylamine in tetrahydrofuran at 0°C, add 5-chlorovaleroyl chloride dropwise.[17][19]
Allow the reaction to proceed for 1 hour at this temperature.
The reaction progress can be monitored by thin-layer chromatography (TLC).
Intramolecular Cyclization:
To the reaction mixture from the previous step, add sodium hydride at 0°C.[17]
Warm the reaction to room temperature and stir for 3 hours.
Upon completion, quench the reaction with water.
Work-up and Purification:
Extract the aqueous layer with an organic solvent such as dichloromethane.[20]
Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired intermediate as a solid.[17]
In Vitro Evaluation: Chromogenic Anti-Factor Xa Assay
The anticoagulant activity of Apixaban is quantified using a chromogenic anti-Factor Xa assay. This assay measures the residual activity of Factor Xa after inhibition by the drug.[21][22][23][24][25][26]
Principle: A known amount of Factor Xa is added to a plasma sample containing Apixaban. Apixaban inhibits a portion of the Factor Xa. The remaining, uninhibited Factor Xa then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the concentration of Apixaban in the sample.[23][24]
Step-by-Step Methodology:
Sample Preparation:
Collect blood in a light-blue top tube containing 3.2% sodium citrate.
Prepare platelet-poor plasma by double centrifugation.[25]
Freeze the plasma sample if not tested immediately.
Assay Procedure:
Prepare a calibration curve using Apixaban calibrators of known concentrations.
Pre-dilute the patient plasma sample and calibrators.
Incubate the diluted plasma/calibrator with a solution containing the chromogenic substrate at 37°C.[24]
Add a fixed amount of Factor Xa to initiate the reaction.[24]
After a specific incubation time (e.g., 120 seconds), stop the reaction (e.g., with acetic acid).[24][27]
Measure the absorbance of the solution at 405 nm using a spectrophotometer.
Data Analysis:
Construct a calibration curve by plotting the absorbance versus the known concentrations of the Apixaban calibrators.
Determine the concentration of Apixaban in the patient sample by interpolating its absorbance value on the calibration curve.
Coagulation Assays: PT and aPTT
While Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) are common coagulation assays, they are not recommended for routine monitoring of Apixaban therapy due to their low sensitivity and high variability with different reagents.[7][21][28] However, understanding their response to Apixaban is crucial for interpreting results in clinical settings.
Prothrombin Time (PT): Apixaban has a minimal and variable effect on PT. A normal PT does not rule out the presence of therapeutically relevant concentrations of Apixaban.[7][21]
Activated Partial Thromboplastin Time (aPTT): Similar to PT, the aPTT is not significantly prolonged by Apixaban at therapeutic doses.[7]
Conclusion and Future Perspectives
The 4-(2-oxopiperidin-1-yl)phenyl moiety is a quintessential component of the direct Factor Xa inhibitor, Apixaban, and its therapeutic applications are a testament to the power of rational drug design. Its specific interaction with the S4 pocket of Factor Xa is a key contributor to the drug's high potency and selectivity, which translates into a favorable efficacy and safety profile in the prevention and treatment of thromboembolic diseases. The robust clinical data from the ARISTOTLE and AVERROES trials have firmly established the clinical benefits of Apixaban over traditional anticoagulants.
As our understanding of the molecular interactions within the coagulation cascade deepens, the principles gleaned from the development of Apixaban and the role of the 4-(2-oxopiperidin-1-yl)phenyl group will continue to inform the design of next-generation anticoagulants with even greater efficacy and safety. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel therapeutic agents targeting Factor Xa.
References
Granger, C. B., Alexander, J. H., McMurray, J. J., Lopes, R. D., Hylek, E. M., Hanna, M., ... & Wallentin, L. (2011). Apixaban versus warfarin in patients with atrial fibrillation. New England Journal of Medicine, 365(11), 981-992.
Lopes, R. D., Al-Khatib, S. M., Wallentin, L., et al. (2012). Efficacy and safety of apixaban compared with warfarin according to patient risk of stroke and of bleeding in atrial fibrillation: a secondary analysis of a randomised controlled trial. The Lancet, 380(9855), 1749-1758.
Connolly, S. J., Eikelboom, J., Joyner, C., Diener, H. C., Hart, R., Golitsyn, S., ... & AVERROES Steering Committee and Investigators. (2011). Apixaban in patients with atrial fibrillation. New England Journal of Medicine, 364(9), 806-817.
Shanghai Institute of Pharmaceutical Industry, et al. (2016). CN103626689B.
Jin, M. (2011).
2 Minute Medicine Inc. (2016).
Guidechem. (2019). What are the applications of 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one?.
Eikelboom, J. W., O'Donnell, M., Yusuf, S., Diaz, R., Flaker, G., Hart, R., ... & Connolly, S. J. (2012). Rationale and design of AVERROES: apixaban versus acetylsalicylic acid to prevent stroke in atrial fibrillation patients who have failed or are unsuitable for vitamin K antagonist treatment. American heart journal, 164(5), 676-682.
PACE-CME. (2012).
RxFiles. (2012).
American College of Cardiology. (2011). Apixaban Versus Acetylsalicylic Acid to Prevent Strokes.
World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)
Eikelboom, J. W., Connolly, S. J., Gao, P., Hart, R. G., Yusuf, S., & AVERROES Investigators. (2013).
Dr.Oracle. (2026). How does apixaban affect prothrombin time (PT) and activated partial thromboplastin time (aPTT)?.
National Center for Biotechnology Inform
Shalik, L. (2013). Role of Apixaban (Eliquis) in the Treatment And Prevention of Thromboembolic Disease. P&T, 38(6), 343.
World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)
Gaikwad, D., et al. (2024). An alternative synthetic strategy to construct apixaban analogues.
Douxfils, J., Chatelain, C., Chatelain, B., Dogné, J. M., & Mullier, F. (2013). Impact of apixaban on routine and specific coagulation assays: a practical laboratory guide. Thrombosis and haemostasis, 110(08), 283-294.
Frost, C., Wang, J., Nepal, S., Schuster, A., Barrett, Y. C., Mosqueda-Garcia, R., ... & LaCreta, F. (2013). Apixaban, an oral, direct factor Xa inhibitor: single-dose safety, pharmacokinetics, pharmacodynamics, and food effect in healthy subjects. British journal of clinical pharmacology, 75(2), 476-487.
Douxfils, J., et al. (2021). A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation.
University of Anbar. (n.d.). Prothrombin time (PT).
Pinto, D. J., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356.
Pfizer. (n.d.). APIXABAN.
Wong, P. C., Pinto, D. J., & Zhang, D. (2011). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of thrombosis and thrombolysis, 31(4), 478-492.
Mayo Clinic Labor
ZLM. (n.d.).
Vogel, B. (2020). Therapeutic Drug Monitoring of Apixaban Using Chromogenic Kits. Digital Commons@ETSU.
Thrombosis Canada. (2013).
Li, Y., et al. (2016). Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element. Bioorganic & medicinal chemistry, 24(22), 5791-5804.
Cornell University College of Veterinary Medicine. (n.d.). Apixaban Anticoagulant Monitoring.
ResearchGate. (n.d.). The binding mode of FXa, taking Apixaban as an example (PDB code: 2p16).
ResearchGate. (n.d.). Chemical structure of apixaban.
ResearchGate. (n.d.). The design, preparation and characterization of apixaban-binding proteins for in vivo pharmacology.
An In-depth Technical Guide to the Anticipated Biological Activity Profile of 4-(2-Oxopiperidin-1-yl)benzaldehyde
A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract 4-(2-Oxopiperidin-1-yl)benzaldehyde is a synthetic organic compound featuring a benzaldehyde moiety substituted with a 2-oxopiperidin-...
Author: BenchChem Technical Support Team. Date: March 2026
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Oxopiperidin-1-yl)benzaldehyde is a synthetic organic compound featuring a benzaldehyde moiety substituted with a 2-oxopiperidin-1-yl group. While direct studies on the biological activities of this specific molecule are not extensively documented in publicly available literature, its structural components are present in numerous biologically active molecules, including the FDA-approved anticoagulant Apixaban. This technical guide provides a comprehensive analysis of the potential biological activity profile of 4-(2-Oxopiperidin-1-yl)benzaldehyde based on the known activities of its constituent chemical motifs: benzaldehyde and piperidine. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. We will delve into the established biological effects of benzaldehyde and piperidine derivatives, propose a hypothetical activity profile for the target molecule, and outline experimental workflows for its validation.
Introduction and Chemical Structure
4-(2-Oxopiperidin-1-yl)benzaldehyde is characterized by a central benzene ring with an aldehyde group at position 1 and a 2-oxopiperidin-1-yl group at position 4. The 2-oxopiperidin-1-yl moiety, also known as a δ-valerolactam, is a five-carbon lactam. The aldehyde group is a reactive functional group that can participate in various chemical reactions, making it a valuable synthon in medicinal chemistry.
The presence of both the benzaldehyde and the 2-oxopiperidin-1-yl groups suggests that the molecule could possess a range of biological activities. Benzaldehyde and its derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4]. The piperidine ring is a common scaffold in many pharmaceuticals and natural products, and its derivatives have been associated with a wide array of biological targets, including enzymes and receptors involved in inflammation and metabolic diseases[5][6][7].
Notably, the 4-(2-oxopiperidin-1-yl)phenyl substructure is a key component of Apixaban, a potent and selective inhibitor of blood coagulation factor Xa[8][9][10]. This association strongly suggests that derivatives of 4-(2-Oxopiperidin-1-yl)benzaldehyde could be explored for their effects on the coagulation cascade.
Potential Biological Activities Based on Structural Analogs
Anti-inflammatory Activity
Derivatives of both benzaldehyde and piperidine have demonstrated significant anti-inflammatory effects. For instance, certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 macrophages[5]. This inhibition is often mediated through the suppression of the NF-κB signaling pathway[5].
Hypothesized Mechanism: It is plausible that 4-(2-Oxopiperidin-1-yl)benzaldehyde could exhibit anti-inflammatory properties by modulating key inflammatory pathways. The molecule could potentially inhibit the activity of pro-inflammatory enzymes or interfere with the signaling cascades that lead to the production of inflammatory mediators.
Antimicrobial and Antifungal Activity
Benzaldehyde itself is known to possess bactericidal and fungicidal properties[2][3][4]. Various benzaldehyde analogues have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, showing good-to-excellent antimicrobial activity[1][11].
Hypothesized Activity: Given the inherent antimicrobial properties of the benzaldehyde core, 4-(2-Oxopiperidin-1-yl)benzaldehyde is a candidate for evaluation as an antimicrobial agent. Its efficacy would likely depend on the overall physicochemical properties of the molecule and its ability to penetrate microbial cell membranes.
Anticancer and Cytotoxic Potential
Derivatives of benzaldehyde have been investigated for their cytotoxic effects against various cancer cell lines. For example, certain stilbene derivatives synthesized from benzaldehyde analogues have shown significant cytotoxicity against the human breast cancer cell line MCF7[1]. Additionally, 1,2,4-oxadiazole derivatives linked to a benzaldehyde-containing moiety have demonstrated anticancer activity[12].
Hypothesized Activity: The presence of the benzaldehyde group suggests that 4-(2-Oxopiperidin-1-yl)benzaldehyde could be explored for its antiproliferative or cytotoxic activities against cancer cells.
Factor Xa Inhibition and Anticoagulant Effects
The most compelling evidence for a potential biological target comes from the structural relationship to Apixaban. Apixaban is a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. The 4-(2-oxopiperidin-1-yl)phenyl group in Apixaban plays a crucial role in its binding to the S4 pocket of Factor Xa.
Hypothesized Activity: While 4-(2-Oxopiperidin-1-yl)benzaldehyde itself is unlikely to be as potent as Apixaban due to the lack of the pyrazole-carboxamide moiety responsible for binding to the S1 pocket, it could serve as a starting point for the design of novel Factor Xa inhibitors. The aldehyde group could be chemically modified to introduce functionalities that interact with other key residues in the active site of Factor Xa.
Proposed Experimental Workflows for Biological Profiling
To validate the hypothesized biological activities of 4-(2-Oxopiperidin-1-yl)benzaldehyde, a systematic experimental approach is required.
Synthesis of 4-(2-Oxopiperidin-1-yl)benzaldehyde
The synthesis of the target compound can be achieved through several synthetic routes. A common method involves the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with 2-piperidone in the presence of a suitable base and catalyst[13].
Caption: Synthetic workflow for 4-(2-Oxopiperidin-1-yl)benzaldehyde.
In Vitro Biological Assays
A panel of in vitro assays should be conducted to screen for the predicted biological activities.
Biological Activity
In Vitro Assay
Cell Line/System
Key Parameters
Anti-inflammatory
Griess Assay for Nitric Oxide
RAW 264.7 macrophages
IC50 for NO inhibition
ELISA for TNF-α
RAW 264.7 macrophages
IC50 for TNF-α inhibition
Western Blot for NF-κB pathway proteins
RAW 264.7 macrophages
p-IκBα, p65 levels
Antimicrobial
Broth Microdilution Assay
S. aureus, E. coli, C. albicans
Minimum Inhibitory Concentration (MIC)
Anticancer
MTT or SRB Assay
MCF-7, A549, HCT-116
IC50 for cell viability
Anticoagulant
Factor Xa Inhibition Assay
Purified human Factor Xa
IC50 for enzyme inhibition
Prothrombin Time (PT) Assay
Human plasma
Clotting time
Activated Partial Thromboplastin Time (aPTT) Assay
Human plasma
Clotting time
Visualization of a Potential Signaling Pathway: NF-κB Inhibition
The following diagram illustrates the hypothesized mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
While 4-(2-Oxopiperidin-1-yl)benzaldehyde remains a molecule with an uncharacterized biological profile, its structural components provide a strong rationale for investigating its potential as an anti-inflammatory, antimicrobial, anticancer, and anticoagulant agent. The aldehyde functionality offers a versatile handle for further chemical modifications, enabling the development of a library of derivatives with potentially enhanced potency and selectivity. The experimental workflows outlined in this guide provide a clear roadmap for elucidating the biological activities of this promising scaffold. Future research should focus on the synthesis and systematic biological evaluation of 4-(2-Oxopiperidin-1-yl)benzaldehyde and its analogs to unlock their therapeutic potential.
References
Synthesis, characterization and antimicrobial activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate. [Link]
A heterocyclic N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxopiperidine-1-carbohydrazide Schiff base ligand and its metal complexes: Synthesis, structural characterization, thermal behavior, fluorescence properties, and biological activities. European Journal of Chemistry. [Link]
Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC. [Link]
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PMC. [Link]
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. [Link]
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]
4-(N,N-dipropylamino)benzaldehyde inhibits the oxidation of all-trans retinal to all-trans retinoic acid by ALDH1A1, but not the differentiation of HL-60 promyelocytic leukemia cells exposed to all-trans retinal. PubMed. [Link]
Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. ResearchGate. [Link]
NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.
Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. PubMed. [Link]
Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]
Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]
Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. [Link]
Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. ResearchGate. [Link]
An alternative synthetic strategy to construct apixaban analogues. Arkat USA. [Link]
Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. ResearchGate. [Link]
124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset. [Link]
Exploring the Chemical Properties and Synthesis of 4-(Piperidin-1-yl)benzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. ChEMBL. [Link]
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PMC. [Link]
The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. FABAD Journal of Pharmaceutical Sciences. [Link]
Synthesis of 4-(2-Oxopiperidin-1-yl)benzaldehyde: A Detailed Guide to N-Arylation of Lactams
Introduction 4-(2-Oxopiperidin-1-yl)benzaldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science. Its structure combines a reactive aldehyde for further functionalization with an N-aryl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-(2-Oxopiperidin-1-yl)benzaldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science. Its structure combines a reactive aldehyde for further functionalization with an N-aryl lactam moiety, a common motif in pharmacologically active compounds. This application note provides a comprehensive guide for the synthesis of this target molecule from readily available 4-bromobenzaldehyde and 2-oxopiperidin (also known as δ-valerolactam). We will delve into the rationale behind the chosen synthetic strategy, present a detailed experimental protocol for a palladium-catalyzed Buchwald-Hartwig amination, and discuss the underlying reaction mechanism.
Strategic Considerations for C-N Bond Formation
The core transformation in the synthesis of 4-(2-oxopiperidin-1-yl)benzaldehyde is the formation of a carbon-nitrogen bond between the aromatic ring of 4-bromobenzaldehyde and the nitrogen atom of 2-oxopiperidin. Two primary cross-coupling methodologies are typically employed for such transformations: the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation: This classical method utilizes a copper catalyst, often at high temperatures, to couple aryl halides with amines, amides, or alcohols.[1][2] While effective, traditional Ullmann conditions can be harsh and may not be suitable for sensitive functional groups like the aldehyde present in our target molecule.[2] Modern modifications have made the Ullmann reaction milder, but the Buchwald-Hartwig amination often offers a more general and efficient alternative for lactam N-arylation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[3][4] It generally proceeds under milder conditions than the Ullmann reaction and exhibits remarkable functional group tolerance.[3] The versatility of palladium catalysts and the wide array of available phosphine ligands allow for fine-tuning of the reaction conditions to suit a broad range of substrates, including the N-arylation of amides and lactams.[5][6]
Given the presence of the aldehyde functionality in our starting material, the milder and more versatile Buchwald-Hartwig amination is the preferred method for this synthesis. This approach minimizes the risk of side reactions and generally provides higher yields for this class of transformation.
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzaldehyde) in an oxidative addition step to form a Pd(II) intermediate.
Amide Binding and Deprotonation: The lactam (2-oxopiperidin) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl lactam product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the palladium-catalyzed N-arylation of amides.[5][6]
Materials and Reagents
Reagent/Material
Molecular Weight ( g/mol )
Amount
Moles (mmol)
4-Bromobenzaldehyde
185.02
1.85 g
10.0
2-Oxopiperidin
99.13
1.19 g
12.0
Palladium(II) Acetate (Pd(OAc)₂)
224.50
45 mg
0.2 (2 mol%)
Xantphos
578.68
231 mg
0.4 (4 mol%)
Cesium Carbonate (Cs₂CO₃)
325.82
4.56 g
14.0
Anhydrous Toluene
-
50 mL
-
Procedure
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol), 2-oxopiperidin (1.19 g, 12.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), Xantphos (231 mg, 0.4 mmol), and cesium carbonate (4.56 g, 14.0 mmol).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
Solvent Addition: Add anhydrous toluene (50 mL) via syringe.
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(2-oxopiperidin-1-yl)benzaldehyde as a solid.
Application Note: Ullmann Coupling Conditions for Piperidin-2-one Arylation
Executive Summary & Strategic Importance The N-arylation of piperidin-2-one (valerolactam) is a pivotal transformation in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives), 5-HT receptor modulators, and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
The N-arylation of piperidin-2-one (valerolactam) is a pivotal transformation in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives), 5-HT receptor modulators, and diverse peptidomimetics. While Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool, it often suffers from high catalyst costs and difficulties in removing trace heavy metals from polar lactam products.
The modified Ullmann-Goldberg reaction (Copper-catalyzed) has emerged as the preferred industrial and research methodology for this transformation. Modern ligand-accelerated variants allow for milder reaction temperatures (80–110 °C), lower catalyst loadings, and superior tolerance for heterocycles compared to traditional copper-bronze methods.
This guide details two field-proven protocols:
Method A (Buchwald-Type): Uses diamine ligands; ideal for broad substrate scope and high yields.
Method B (Ma-Type): Uses amino acid ligands; excellent for cost-sensitive scale-up and polar substrates.
Mechanistic Insight: The Ligand-Accelerated Cycle
To troubleshoot low yields, one must understand the catalytic cycle. Unlike the Pd(0)/Pd(II) cycle, the Cu-catalyzed mechanism relies heavily on the nucleophile-first or ligand-assisted pathways.
The Catalytic Cycle (Simplified)
Ligation: The precatalyst (CuI) coordinates with the bidentate ligand (L), breaking down polymeric CuI chains to form a soluble monomeric species [LCuI].
Amidation (Rate-Determining in some cases): The base deprotonates the piperidin-2-one (lactam), facilitating the formation of a [LCu(amidate)] complex.
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) species (or a tightly bound radical pair, depending on the specific ligand/substrate).
Reductive Elimination: The C-N bond is formed, releasing the N-aryl lactam and regenerating the [LCuX] catalyst.
Graphviz Visualization: Catalytic Cycle
Figure 1: The catalytic cycle of ligand-accelerated Ullmann amidation. The formation of the soluble Cu-Amidate species is critical for reaction progression.
Critical Reaction Parameters
The Copper Source
Copper(I) Iodide (CuI) is the standard. It is stable, inexpensive, and effective.
Quality Control: CuI should be off-white or tan. If it is grey or green, it has oxidized to Cu(II) or Cu(0) and should be recrystallized from saturated aqueous KI or replaced.
The Ligand (The "Game Changer")
Ligands prevent Cu precipitation and lower the activation energy.
Diamines (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine): The "Gold Standard" for 6-membered lactams. They form rigid, stable chelates.
Amino Acids (e.g., N,N-dimethylglycine): Excellent for aryl iodides and bromides, often allowing lower temperatures.[1]
The Base
K3PO4 (Tribasic Potassium Phosphate) is preferred over Cs2CO3 or NaOtBu for lactams.
Why? It provides sufficient basicity to deprotonate the amide (pKa ~17) without causing hydrolytic ring-opening of the lactam, which is a common side reaction with stronger alkoxide bases.
Solvent
1,4-Dioxane or Toluene are standard.
Note: Dioxane is miscible with water, which can help solubilize inorganic bases, but strictly anhydrous conditions are usually preferred to prevent catalyst deactivation.
Experimental Protocols
Protocol A: The "Buchwald" Method (Robust & General)
Best for: High-value intermediates, aryl bromides/iodides, and small-to-medium scale.
Setup: In a glovebox or under a steady stream of Argon, charge a dried Schlenk tube or reaction vial with CuI (0.05 equiv), K3PO4 (2.0 equiv), and piperidin-2-one (1.0 equiv).
Note: If the Aryl Halide is a solid, add it here. If liquid, add in step 3.
Inertion: Cap the vessel with a septum. Evacuate and backfill with Argon three times.
Addition: Syringe in the Aryl Halide (if liquid), the Ligand (0.10 equiv), and anhydrous 1,4-Dioxane.
Critical: The ligand is usually added after the solvent to ensure immediate complexation with solubilized Cu species.
Reaction: Seal the vessel (Teflon screw cap preferred). Heat to 80–110 °C with vigorous magnetic stirring.
Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts and precipitated copper. Wash the filtrate with water (to remove Dioxane) and brine.
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Protocol B: The "Ma" Method (Amino Acid Ligand)
Best for: Difficult substrates, aryl iodides, and cost-sensitive scale-up.
Key Difference:
This method utilizes polar aprotic solvents (DMSO/DMF) which can accelerate the reaction via the "solvent effect" but makes workup slightly more tedious (requires thorough water washes). The amino acid ligand generates a highly active anionic Cu-complex.
Troubleshooting & Optimization Matrix
Observation
Diagnosis
Corrective Action
Low Conversion (<20%)
Catalyst Deactivation (Oxidation)
Ensure strict O2-free conditions. Degas solvents by sparging with Ar for 15 mins. Check CuI color.
Stalled Reaction (~50%)
Product Inhibition or Ligand Decomposition
Add a second portion of Catalyst (5 mol%) and Ligand (10 mol%) after 12 hours.
Ring Opening (Linear Amide)
Base too strong / Hydrolysis
Switch from Cs2CO3 to K3PO4. Ensure reagents are dry (trace water + high heat + base = hydrolysis).
Blue/Green Reaction Mixture
Cu(I) oxidized to Cu(II)
Reaction vessel leak. Cu(I) species should be yellow/orange/brown. If blue/green, oxygen has entered.
Workflow Visualization
Figure 2: Operational workflow for setting up the Ullmann coupling reaction. Strict adherence to inert atmosphere during the "Weigh" and "Solvent" phases is critical.
References
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001).[4][5] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[5][6] Journal of the American Chemical Society, 123(31), 7727–7729. [Link]
Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amides or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164–5173. [Link]
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009).[7] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88.[7] [Link]
Deng, W., Wang, Y.-F., Zou, Y., Liu, L., & Guo, Q.-X. (2004). Amino Acid-Mediated Goldberg Reactions between Aryl Bromides and Amides. Tetrahedron Letters, 45(11), 2311-2315. [Link][8]
Protocol for Vilsmeier-Haack formylation of 1-phenylpiperidin-2-one
An In-Depth Guide to the Vilsmeier-Haack Formylation of 1-Phenylpiperidin-2-one Authored by a Senior Application Scientist This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of 1-p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Vilsmeier-Haack Formylation of 1-Phenylpiperidin-2-one
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of 1-phenylpiperidin-2-one, a key transformation for synthesizing versatile intermediates in drug discovery and development. This protocol moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible methodology for researchers and synthetic chemists.
Introduction: The Synthetic Value of Formylated Lactams
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO).[3][4] While traditionally applied to arenes like anilines and phenols, its application to lactam systems opens a gateway to highly functionalized heterocyclic scaffolds.
1-Phenylpiperidin-2-one, a δ-lactam, serves as an excellent substrate for this reaction. The resulting product, 3-formyl-1-phenylpiperidin-2-one, is a valuable synthetic intermediate. The aldehyde functionality acts as a chemical handle for a multitude of subsequent transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures relevant to medicinal chemistry.
The Reaction Mechanism: A Stepwise Explanation
The Vilsmeier-Haack reaction proceeds through two principal stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution onto the lactam, followed by hydrolysis.[5][6]
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the oxygen atom of DMF on the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃).[3][7] This is followed by a cascade of eliminations, ultimately forming the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][8] This reagent is the active formylating agent in the reaction.
Stage 2: Electrophilic Attack and Hydrolysis
The 1-phenylpiperidin-2-one substrate exists in equilibrium with its enamine tautomer. This enamine form is significantly more electron-rich and nucleophilic than the parent lactam or the N-phenyl ring. The C3 carbon of the enamine attacks the electrophilic carbon of the Vilsmeier reagent.[9] This step forms a new carbon-carbon bond. The resulting intermediate is an iminium salt, which remains stable until the final workup stage.[3][10] During aqueous workup, this iminium salt is hydrolyzed to yield the final aldehyde product, 3-formyl-1-phenylpiperidin-2-one.[11]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Detailed Experimental Protocol
This protocol provides a reliable method for the gram-scale synthesis of 3-formyl-1-phenylpiperidin-2-one.
Safety and Handling
Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water, releasing toxic HCl gas.[12][13] It causes severe burns upon contact.[14] Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Neoprene).[15][16]
N,N-Dimethylformamide (DMF) is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.
The reaction is exothermic, especially during the formation of the Vilsmeier reagent. Maintain strict temperature control.
The workup procedure involves quenching the reaction. Perform this step slowly and carefully behind a blast shield.
The overall experimental process follows a logical sequence from setup to final product analysis.
Caption: General experimental workflow for the Vilsmeier-Haack reaction.
Vilsmeier Reagent Preparation:
In a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add anhydrous N,N-dimethylformamide (3.8 mL, 50.0 mmol).
Cool the flask to 0°C using an ice-water bath.
With vigorous stirring, add phosphorus oxychloride (1.37 mL, 15.0 mmol) dropwise via the dropping funnel over 20-30 minutes. Caution: The reaction is exothermic; maintain the temperature below 10°C.
After the addition is complete, stir the resulting pale yellow, viscous mixture at 0°C for an additional 45 minutes.
Reaction with Substrate:
Dissolve 1-phenylpiperidin-2-one (1.75 g, 10.0 mmol) in a minimal amount of anhydrous DMF or DCM (~5 mL) and add it to the pre-formed Vilsmeier reagent at 0°C.
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
Heat the reaction mixture in an oil bath at 70-80°C.[9]
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).
Workup and Purification:
Once the reaction is complete, cool the mixture to room temperature.
In a separate large beaker (1 L), prepare a slurry of crushed ice (~200 g).
Carefully and slowly , pour the reaction mixture onto the crushed ice with stirring. Caution: This quenching process can be vigorous.
Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution in portions until the pH is ~7-8. A precipitate should form.
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude solid by column chromatography on silica gel or by recrystallization to afford the pure 3-formyl-1-phenylpiperidin-2-one.
Troubleshooting
Problem
Possible Cause
Suggested Solution
Low or No Yield
Inactive Vilsmeier reagent due to moisture.
Ensure all glassware is flame-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Argon).
Insufficient reaction time or temperature.
Increase reaction time or temperature moderately (e.g., to 90°C) and continue to monitor by TLC.
Substrate is not sufficiently electron-rich.
For this specific substrate, this is unlikely. For other substrates, the V-H reaction may not be suitable.[3]
Multiple Products/Side Reactions
Overheating or prolonged reaction time.
Maintain careful temperature control and stop the reaction as soon as the starting material is consumed.
N-formylation or other side reactions.
While C3-formylation is favored, side reactions can occur. Purification by column chromatography is essential to isolate the desired product.[18]
Difficult Workup
Emulsion during extraction.
Add more brine to the separatory funnel to help break the emulsion.
Product is water-soluble.
If the product has high polarity, it may have some water solubility. Perform additional extractions of the aqueous layer.
Conclusion
The Vilsmeier-Haack formylation of 1-phenylpiperidin-2-one is a reliable and effective method for producing a key synthetic intermediate. By understanding the underlying mechanism and adhering to strict safety and handling protocols, researchers can successfully implement this reaction. The resulting 3-formyl derivative is primed for further elaboration, underscoring the Vilsmeier-Haack reaction's continued importance in the synthetic chemist's toolkit for drug discovery and materials science.
Advanced Application Note: Chan-Lam Coupling for the Synthesis of N-Aryl Lactams
Introduction and Strategic Context N-aryl lactams are highly privileged structural motifs in modern drug discovery, serving as core scaffolds in factor Xa inhibitors, peroxisome proliferator-activated receptor (PPAR) ago...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Context
N-aryl lactams are highly privileged structural motifs in modern drug discovery, serving as core scaffolds in factor Xa inhibitors, peroxisome proliferator-activated receptor (PPAR) agonists, and various central nervous system (CNS) therapeutics[1][2]. While traditional C–N bond-forming strategies like the Buchwald-Hartwig or Ullmann-Goldberg cross-couplings are effective, they frequently demand rigorous anhydrous and anaerobic conditions, elevated temperatures, or expensive palladium-ligand complexes[1][3].
The Chan-Lam coupling (also known as the Chan-Evans-Lam reaction) provides an exceptionally robust, mild, and operationally simple alternative. By utilizing copper catalysis to drive the oxidative cross-coupling between arylboronic acids and nitrogen nucleophiles, this methodology allows for the synthesis of N-aryl lactams under ambient air and room temperature[4][5].
Mechanistic Causality: The Cu(II)/Cu(III) Catalytic Cycle
To successfully optimize a Chan-Lam amidation, one must understand the underlying thermodynamic and kinetic drivers of the catalytic cycle. Unlike standard palladium-catalyzed cross-couplings that operate via a Pd(0)/Pd(II) cycle, the Chan-Lam reaction is an oxidative process relying on a Cu(II)/Cu(III) manifold[4].
Transmetalation : The reaction initiates with the transmetalation of the aryl group from the arylboronic acid to the Cu(II) precatalyst (typically Cu(OAc)₂). The acetate ligands act as internal bases to facilitate the boron-to-copper transfer[5].
Coordination : The lactam, which is relatively poor in nucleophilicity compared to aliphatic amines, is deprotonated by an external base (e.g., pyridine or triethylamine) and coordinates to the Cu(II) center[2][4].
Oxidation (Rate-Limiting) : Atmospheric oxygen (or a chemical oxidant) oxidizes the Cu(II) complex to a highly electrophilic Cu(III) intermediate[5]. Causality note: If the reaction is starved of oxygen, the cycle arrests at the Cu(II) stage, leading to stalled conversions.
Reductive Elimination : The Cu(III) species undergoes rapid reductive elimination, forging the C(aryl)–N(lactam) bond and releasing a Cu(I) species[4].
Catalyst Regeneration : The Cu(I) byproduct is re-oxidized to the active Cu(II) state by O₂, closing the cycle[5].
Mechanistic cycle of the Chan-Lam coupling highlighting the Cu(II)/Cu(III) oxidation states.
Optimization of Reaction Parameters
Lactams present a unique challenge due to the delocalization of the nitrogen lone pair into the adjacent carbonyl, rendering them less nucleophilic[2]. Therefore, standard amine conditions must be tuned. The following table summarizes the quantitative parameter adjustments required for lactam substrates.
Parameter
Standard Condition
Accelerated/Hindered Condition
Mechanistic Rationale
Copper Source
Cu(OAc)₂ (10–20 mol%)
Cu(OAc)₂ (1.0 equiv)
Acetate acts as an internal base for transmetalation. Stoichiometric Cu is used if aerobic re-oxidation is kinetically slow.
Base
Pyridine or Et₃N (2.0 equiv)
Na₂CO₃ or KOH
Pyridine acts dually as a base to deprotonate the lactam and a stabilizing ligand for Cu intermediates.
Solvent
DCM or MeOH
MeCN or DMF
Non-coordinating solvents (DCM) maximize reactivity at RT. Polar aprotic solvents (MeCN) stabilize intermediates at elevated temps.
Oxidant
Ambient Air (Open flask)
O₂ balloon or Pyridine N-oxide
Oxygen is required to access the Cu(III) state. In sealed microwave conditions, internal chemical oxidants are mandatory.
Temperature
Room Temp (20–25 °C)
60–80 °C (Microwave)
RT minimizes protodeboronation of the boronic acid. Heating overcomes the activation barrier for bulky ortho-substituted aryls.
Experimental Protocols
Protocol A: Standard Aerobic Synthesis of N-Aryl Lactams (Room Temperature)
This protocol is designed as a self-validating system. The visual cues of the reaction mixture provide real-time feedback on the health of the catalytic cycle.
Step-by-Step Methodology:
Reagent Assembly : To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the lactam (1.0 mmol), the arylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous Cu(OAc)₂ (0.1 mmol, 10 mol%)[2][5].
Solvent & Base Addition : Suspend the solids in 10 mL of anhydrous dichloromethane (DCM). Add pyridine (2.0 mmol, 2.0 equiv) dropwise. The solution will immediately turn a deep blue or blue-green color, indicating the formation of the active Cu(II)-pyridine complex[4].
Aerobic Incubation : Do not seal the reaction vessel. Equip the flask with a drying tube (e.g., packed with Drierite) to prevent ambient moisture ingress while allowing continuous air exchange. Stir vigorously at room temperature for 16–24 hours[4][5]. Note: Vigorous stirring is critical to maximize the gas-liquid surface area for O₂ dissolution.
Workup : Dilute the reaction mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash sequentially with 1M HCl (2 × 10 mL) to remove pyridine and copper salts, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to yield the pure N-aryl lactam.
For sterically demanding lactams or ortho-substituted arylboronic acids, room temperature conditions often result in incomplete conversion due to kinetic barriers.
Step-by-Step Methodology:
Preparation : In a 10 mL microwave-safe vial, combine the lactam (1.0 mmol), arylboronic acid (2.0 mmol, 2.0 equiv), Cu(OAc)₂ (0.2 mmol, 20 mol%), and pyridine N-oxide (1.5 mmol) as the internal oxidant[2].
Solvent : Add 5 mL of anhydrous acetonitrile (MeCN).
Reaction : Seal the vial with a crimp cap and irradiate in a dedicated microwave synthesizer at 80 °C for 30–60 minutes.
Workup : Upon cooling, filter the dark mixture through a short pad of Celite to remove insoluble copper oxides. Concentrate the filtrate and proceed with the purification steps outlined in Protocol A.
Step-by-step experimental workflow for the aerobic Chan-Lam N-arylation of lactams.
Troubleshooting & Self-Validation Mechanisms
To ensure scientific integrity, the protocol includes built-in diagnostic checks:
Colorimetric Validation : A healthy Chan-Lam reaction maintains a blue or blue-green hue (active Cu(II) species). If the reaction turns brown, red, or forms a heavy brick-red precipitate, the catalyst has degraded to inactive Cu₂O. This typically indicates oxygen starvation (stirring is too slow or the flask is sealed) or an incompatible base.
Monitoring Side Reactions : When tracking the reaction via LC-MS or TLC, look for the formation of the corresponding phenol or homocoupled biaryl species[3]. These are natural byproducts of boronic acid oxidation. If the boronic acid is fully consumed while the lactam remains unreacted, simply spike the reaction with an additional 0.5 equivalents of the arylboronic acid.
Protodeboronation : If the arylboronic acid is converting rapidly to the deboronated arene (Ar-H), ensure the solvent is strictly anhydrous and avoid using excessively strong inorganic bases at elevated temperatures.
References
Mechanistic Development and Recent Applications of the Chan-Lam Amination. SciSpace. [Link]
Preparation of Apixaban ethyl ester precursor from aldehyde intermediate
Application Note & Protocol: A-011-APX Topic: Advanced Synthesis of Apixaban Ethyl Ester via [3+2] Cycloaddition For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehen...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol: A-011-APX
Topic: Advanced Synthesis of Apixaban Ethyl Ester via [3+2] Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of the pivotal Apixaban precursor, ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (commonly known as Apixaban Ethyl Ester). Moving beyond hypothetical pathways, this note details the industry-standard and scientifically validated [3+2] cycloaddition reaction. This approach is recognized for its efficiency and high yield in constructing the core pyrazolo[3,4-c]pyridine scaffold. We will explore the underlying reaction mechanism, provide a detailed, field-tested protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Scientific Rationale & Mechanistic Overview
The synthesis of the Apixaban ethyl ester does not typically proceed from an aldehyde intermediate. Instead, the most robust and widely published method involves a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry for forming five-membered rings.[1][2]
The core of this strategy is the reaction between two key fragments:
The Dipolarophile: An electron-rich enamine system, specifically a 3-morpholino-dihydropyridinone derivative (Intermediate A ).
The 1,3-Dipole Precursor: A hydrazonoyl chloride, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (Intermediate B ), which generates a nitrilimine dipole in situ.
The reaction proceeds in two main stages:
Cycloaddition: In the presence of a base like triethylamine (TEA) or sodium carbonate, the hydrazonoyl chloride (B ) eliminates HCl to form a highly reactive nitrilimine intermediate.[1] This 1,3-dipole then undergoes a regioselective cycloaddition with the double bond of the enamine (A ). This forms a fused, morpholino-substituted hexahydro-pyrazolo[3,4-c]pyridine intermediate (C ).[1][3]
Elimination: The resulting adduct (C ) is unstable and is not typically isolated. Subsequent treatment with a dilute acid (e.g., HCl) catalyzes the elimination of the morpholine group, creating the thermodynamically stable aromatic pyrazole ring and the conjugated double bond within the tetrahydropyridine system, yielding the final Apixaban Ethyl Ester (D ).[3][4]
This one-pot, two-step sequence is highly efficient and forms the basis of many patented and industrial syntheses of Apixaban.[2][3]
Reaction Scheme & Workflow Visualization
The overall synthetic transformation is depicted below.
Caption: Overall reaction scheme for the synthesis of Apixaban Ethyl Ester.
Caption: Experimental workflow for Apixaban Ethyl Ester synthesis.
Detailed Experimental Protocol
This protocol is synthesized from established procedures described in the scientific literature.[1][3]
High-Performance Liquid Chromatography (HPLC) system with a C18 column for reaction monitoring.
-
-
Waters, Agilent
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane).
-
-
MilliporeSigma
Step-by-Step Procedure
A. Reaction Setup (Cycloaddition)
Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
Ensure the system is under a positive pressure of dry nitrogen.
Charge the flask with Intermediate A (1.0 eq) and anhydrous sodium carbonate (2.5 eq).
Add anhydrous acetone (approx. 10-15 mL per gram of Intermediate A). Stir the resulting suspension for 15 minutes at room temperature (20-25°C).
In a separate flask, dissolve Intermediate B (1.1 eq) in anhydrous acetone (approx. 5 mL per gram).
B. Reaction Execution
6. Slowly add the solution of Intermediate B to the stirred suspension in the reaction flask over 30-45 minutes at room temperature.
7. After the addition is complete, heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours.
8. Self-Validation/Trustworthiness: Monitor the reaction progress every hour using HPLC or TLC. The disappearance of the starting material (Intermediate A) indicates the completion of the cycloaddition. A typical mobile phase for TLC is 1:1 Ethyl Acetate:Hexane.
C. Elimination and Product Isolation
9. Once the reaction is complete, cool the mixture to room temperature.
10. Slowly and carefully add dilute HCl (e.g., 3M solution) until the pH of the mixture is between 2-3. This step should be performed with caution as gas evolution (CO₂) may occur.
11. Stir the reaction mixture vigorously at room temperature for an additional 1-2 hours. The elimination of morpholine and precipitation of the product should occur during this time.
12. Isolate the precipitated solid product by vacuum filtration.
13. Wash the filter cake sequentially with deionized water (2 x 10 mL) and a small amount of cold acetone (1 x 5 mL) to remove residual salts and impurities.
14. Dry the product under vacuum at 50-60°C until a constant weight is achieved.
Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The molecular weight is 488.53 g/mol .[6]
Process Optimization and Modern Approaches
Recent advancements have focused on optimizing this synthesis for industrial-scale production and improved efficiency. Notably, the use of continuous flow reactors has been shown to drastically reduce reaction times to mere minutes and improve overall yield and space-time yield.[7][8] These automated systems utilize machine learning algorithms to rapidly optimize parameters like temperature, pressure, and residence time, representing the next generation of pharmaceutical manufacturing.[7][8]
Conclusion
The synthesis of the Apixaban ethyl ester precursor is most effectively and reliably achieved through a [3+2] cycloaddition-elimination sequence. This method, which utilizes a dihydropyridinone enamine and a hydrazonoyl chloride, is well-documented, high-yielding, and scalable. By carefully controlling reaction parameters and monitoring progress with standard analytical techniques, researchers can reproducibly synthesize this critical intermediate, which is the immediate precursor to the active pharmaceutical ingredient Apixaban via a final amidation step.[9][10]
References
US20150353541A1 - Novel intermediate and polymorphs of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetra hydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide and process thereof.
Chauhan, R., et al. (2025). Manual to Auto-Optimization Platform of Multistep Apixaban Synthesis. Organic Process Research & Development. ACS Publications. [Link]
Chauhan, R., et al. (2025). Manual to Auto-Optimization Platform of Multistep Apixaban Synthesis. ResearchGate. [Link]
EP 3009435 B1 - Apixaban glycol esters as key intermediates and impurities of the synthesis of Apixaban. European Patent Office. [Link]
Shaikh, A., et al. (2020). An alternative synthetic strategy to construct apixaban analogues. Arkat USA. [Link]
Semantic Scholar. A process for the preparation of apixaban and its intermediates. [Link]
CN103896940A - Synthetic method of Apixaban.
Quick Company. Key Intermediates And Impurities Of The Synthesis Of Apixaban. [Link]
Chu, Y., et al. (2024). A practical synthesis for the key intermediate of apixaban. ResearchGate. [Link]
EP3097100A2 - A process for the preparation of apixaban and its intermediates.
Patsnap. Synthetic method for Apixaban drug intermediate. [Link]
Gilla, G., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. [Link]
Gilla, G., et al. (2015). Investigation on Polymorphs of Apixaban, an Anticoagulant Drug: Study of Phase Transformation. World Journal of Pharmaceutical Sciences. [Link]
EP 3228619 B1 - PROCESS FOR THE PREPARATION OF APIXABAN. European Patent Office. [Link]
(PDF) Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process. (2025). ResearchGate. [Link]
Application Notes & Protocols: Selective Oxidation of 4-(2-Oxopiperidin-1-yl)benzyl alcohol
Abstract The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. The target molecule, 4-(2-Oxopiperidin-1-yl)benzald...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. The target molecule, 4-(2-Oxopiperidin-1-yl)benzaldehyde, is a critical intermediate in the synthesis of Apixaban (BMS-562247), a potent, orally bioavailable Factor Xa inhibitor used as an anticoagulant.[1][2] This guide provides a comprehensive analysis of suitable reagents for the oxidation of 4-(2-Oxopiperidin-1-yl)benzyl alcohol, focusing on methods that prevent over-oxidation to the corresponding carboxylic acid. We present a comparative overview of common oxidation systems and deliver detailed, field-proven protocols for two highly effective methods: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.
Strategic Considerations for Selective Oxidation
The primary challenge in oxidizing 4-(2-Oxopiperidin-1-yl)benzyl alcohol lies in achieving high conversion to the aldehyde while completely avoiding the formation of the carboxylic acid byproduct. The benzylic nature of the alcohol makes it susceptible to oxidation, but the choice of reagent is critical to ensure the reaction halts at the desired aldehyde stage.[3][4] Many classical strong oxidants, such as those based on chromium (e.g., PCC, PDC) or permanganate, can be effective but often pose significant toxicity and disposal challenges.[5][6]
Modern synthetic chemistry offers several milder and more selective alternatives. The ideal reagent should offer:
High Chemoselectivity: Oxidizes the primary alcohol without affecting other functional groups, such as the lactam ring.
Mild Reaction Conditions: Operates at or below room temperature to minimize side reactions.
Reproducibility and Scalability: Provides consistent results and can be adapted for larger-scale synthesis.
Simplified Work-up: Allows for straightforward isolation of the pure aldehyde product.
This document focuses on reagents that fulfill these criteria, providing researchers with a practical guide to selecting and implementing the optimal oxidation strategy.
Comparative Analysis of Key Oxidation Reagents
Several reagent systems are capable of performing the desired transformation. The choice often depends on factors like substrate sensitivity, available equipment, scale, and safety considerations. Below is a comparative summary of four leading methods.
Reagent/Method
Reagent Type
Typical Conditions
Advantages
Disadvantages & Limitations
Safety & Handling
Dess-Martin Periodinane (DMP)
Hypervalent Iodine
CH₂Cl₂, Room Temp
Mild, neutral pH, short reaction times, high yields, excellent functional group tolerance.[7][8]
Potentially explosive under shock or heat; relatively expensive for large scale.[7]
Handle behind a blast shield. Store under inert atmosphere at low temperature.[9]
Swern Oxidation
Activated DMSO
CH₂Cl₂, -78 °C
Metal-free, inexpensive, high yields, generally clean reactions.[10][11][12]
The DMP oxidation is a reliable and mild method, making it an excellent choice for sensitive substrates and small-to-medium scale synthesis.[7][8] Its key advantage is the operation at room temperature and neutral pH, which preserves the integrity of the lactam ring in the substrate.
Underlying Principle & Mechanism
The reaction proceeds via a ligand exchange between the alcohol and an acetate group on the hypervalent iodine center of DMP. A base (in this case, an acetate ligand) then abstracts the proton alpha to the oxygen, leading to a concerted elimination that forms the aldehyde, acetic acid, and a reduced iodine(III) species.[7]
Application Note: High-Throughput Scaffold Diversification Using 4-(2-Oxopiperidin-1-yl)benzaldehyde
This Application Note is designed for research scientists and process chemists involved in medicinal chemistry and diversity-oriented synthesis (DOS). It details the strategic application of 4-(2-Oxopiperidin-1-yl)benzal...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research scientists and process chemists involved in medicinal chemistry and diversity-oriented synthesis (DOS). It details the strategic application of 4-(2-Oxopiperidin-1-yl)benzaldehyde —a privileged intermediate in the synthesis of Factor Xa inhibitors like Apixaban—as a core substrate in Multicomponent Reactions (MCRs).
Executive Summary & Chemical Profile[1]
4-(2-Oxopiperidin-1-yl)benzaldehyde (CAS: 919121-22-5) is a bifunctional building block containing a reactive formyl group and a pharmacophoric lactam ring. While primarily known as a key intermediate in the synthesis of Apixaban (Eliquis) , its structural features make it an ideal candidate for Multicomponent Reactions (MCRs).
By utilizing the aldehyde handle in MCRs, researchers can rapidly generate libraries of "Apixaban-like" analogs, retaining the critical S4-binding lactam motif while diversifying the core scaffold to explore novel chemical space (e.g., dihydropyrimidinones, peptidomimetics).
Chemical Specifications
Parameter
Data
Chemical Name
4-(2-Oxopiperidin-1-yl)benzaldehyde
CAS Number
919121-22-5
Molecular Weight
203.24 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in Water
Stability
Stable under standard conditions; Lactam ring susceptible to hydrolysis in strong boiling base.
Reactivity Profile
Para-substituted benzaldehyde. The N-linked lactam is moderately electron-donating via resonance, activating the aldehyde for nucleophilic attack (imination) relative to nitro-benzaldehydes, but deactivating relative to amino-benzaldehydes.
Application I: The Biginelli Reaction (Dihydropyrimidinone Synthesis)
The Biginelli reaction allows for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold known for calcium channel blocking and antiviral activity.
Rationale
Coupling the Factor Xa-binding lactam tail with a DHPM core creates a hybrid scaffold with high potential for cardiovascular and antiviral bioactivity.
This protocol generates "linear" diversity, allowing the insertion of the lactam-phenyl motif into peptide-like backbones, useful for protease inhibitor discovery.
Amine: Benzylamine or Aniline derivatives (1.0 mmol)
Acid: Benzoic acid or Boc-protected amino acids (1.0 mmol)
Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.0 mmol)
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Note: TFE often accelerates the reaction.
Step-by-Step Methodology
Imine Formation (Critical Step): Dissolve the aldehyde and amine in MeOH (2 mL). Stir at RT for 30–60 minutes.[5] Visual Cue: Solution may turn slightly yellow/cloudy as the imine forms and water is released.
Expert Tip: Add anhydrous Na₂SO₄ (200 mg) to sequester water and drive imine formation if using electron-deficient amines.
Acid Addition: Add the carboxylic acid. Stir for 5 minutes.
Isocyanide Addition: Add the isocyanide last.
Reaction: Stir at RT for 24 hours.
Optimization: If conversion is slow (<50% at 12h), heat to 50°C.
Caption: Step-by-step operational workflow for the acid-catalyzed Biginelli reaction.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Low Yield (Biginelli)
Aldehyde oxidation or Knoevenagel side-product.
Ensure inert atmosphere (N₂). Use fresh aldehyde. Switch to microwave heating to minimize side reactions.
Lactam Hydrolysis
Reaction conditions too acidic/basic or too hot/long.
Avoid aqueous mineral acids (HCl). Use Lewis acids (Yb(OTf)₃) which are milder. Keep temperature <100°C if possible.
Sticky/Oily Product
Incomplete crystallization.
Triturate the crude oil with cold Diethyl Ether or Hexane/EtOAc (9:1) to induce solidification.
No Reaction (Ugi)
Poor imine formation.
Pre-form the imine with molecular sieves (4Å) or Na₂SO₄ for 2 hours before adding acid/isocyanide.
References
Apixaban Intermediate Synthesis:
Title: An alternative synthetic strategy to construct apixaban analogues.
Source: Arkivoc, 2024.
URL:[Link]
Biginelli Reaction Mechanism & Protocols:
Title: The Biginelli Reaction: A Review.
Source: Organic Chemistry Portal.[6]
URL:[Link]
Ugi Reaction Methodology:
Title: Ugi Four-Component Reaction (U-4CR) Under Green Conditions.[5]
Source: World Journal of Chemical Education, 2013.
URL:[Link]
General MCR Applications in Drug Discovery:
Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.[7]
Source: Pharmaceuticals (Basel), 2010.
URL:[Link]
Technical Support Center: Purification of 4-(2-Oxopiperidin-1-yl)benzaldehyde
Welcome to the Technical Support Center for the purification and recrystallization of 4-(2-Oxopiperidin-1-yl)benzaldehyde . This compound is a critical intermediate in pharmaceutical synthesis (often associated with Fact...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification and recrystallization of 4-(2-Oxopiperidin-1-yl)benzaldehyde . This compound is a critical intermediate in pharmaceutical synthesis (often associated with Factor Xa inhibitors). Due to its unique structural features—a highly polar hydrogen-bonding lactam ring paired with a reactive, hydrophobic benzaldehyde moiety—its purification presents specific thermodynamic and kinetic challenges.
This guide provides researchers and process chemists with self-validating protocols, mechanistic troubleshooting, and authoritative solutions to optimize yield and purity.
Physicochemical Profiling & Process Parameters
To design a self-validating crystallization system, one must first understand the causality behind the molecule's behavior. The dual polarity of 4-(2-Oxopiperidin-1-yl)benzaldehyde often leads to Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out," where the solute separates into a dense, impurity-rich liquid phase rather than forming a rigid crystal lattice [1]. Furthermore, the aldehyde group is highly susceptible to auto-oxidation at elevated temperatures.
Quantitative Process Parameters
The following table summarizes the optimized parameters for a standard Ethyl Acetate (EtOAc) / Heptane anti-solvent cooling crystallization.
Parameter
Target Value
Mechanistic Rationale
Solvent System
EtOAc / Heptane (1:2 v/v)
EtOAc dissolves the polar lactam; Heptane acts as an anti-solvent to drive supersaturation without inducing LLPS.
Dissolution Temp
60 °C – 65 °C
Maximizes solubility while remaining below the threshold for rapid thermal degradation/oxidation of the aldehyde.
Cooling Rate
0.1 °C – 0.2 °C / min
Slow cooling prevents rapid supersaturation spikes, keeping the system outside the LLPS binodal boundary[2].
Seeding Temp
45 °C – 50 °C
Induces controlled heterogeneous nucleation precisely within the Metastable Zone Width (MSZW).
Drying Conditions
< 50 mbar at 40 °C
Sub-atmospheric pressure removes residual solvent without exposing the aldehyde to thermal stress or atmospheric oxygen.
Standard Operating Procedure (SOP): Recrystallization Workflow
This protocol is designed as a self-validating system. Each critical step includes a validation checkpoint to ensure the thermodynamic state of the process is on track.
Step 1: Inertion and Dissolution
Charge the crude 4-(2-Oxopiperidin-1-yl)benzaldehyde into a jacketed reactor.
Purge the headspace with Nitrogen (
) or Argon for 15 minutes. Causality: Displacing oxygen prevents the high-temperature auto-oxidation of the aldehyde into 4-(2-oxopiperidin-1-yl)benzoic acid.
Add EtOAc (approx. 5-7 volumes) and heat to 60 °C under moderate agitation until complete dissolution occurs.
Step 2: Hot Clarification
Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical impurities and dust, which can act as uncontrolled nucleation sites.
Slowly dose Heptane (approx. 10-14 volumes) at 60 °C over 45 minutes.
Begin a linear cooling ramp at 0.15 °C/min down to 50 °C.
Step 4: Seeding (Critical Step)
At 50 °C, introduce 1-2% (w/w) of pure crystalline 4-(2-Oxopiperidin-1-yl)benzaldehyde seeds.
Validation Checkpoint: Hold the temperature for 15 minutes. If the seeds dissolve, the solution is undersaturated (temperature too high or solvent ratio incorrect). If the seeds persist and the suspension becomes slightly cloudy, the system is successfully operating within the metastable zone.
Step 5: Aging and Isolation
Resume cooling at 0.1 °C/min down to 5 °C. Hold at 5 °C for 2 hours to allow for Ostwald ripening (smaller crystals dissolving and redepositing onto larger ones).
Filter the suspension and wash the cake with 2 volumes of cold Heptane.
Step 6: Drying
Dry the product in a vacuum oven at 40 °C (< 50 mbar) until the residual solvent meets ICH Q3C limits.
Standard Recrystallization Workflow for 4-(2-Oxopiperidin-1-yl)benzaldehyde.
Troubleshooting Matrix
Issue 1: The product "oils out" instead of forming a crystalline suspension.
Diagnostic: You are experiencing Liquid-Liquid Phase Separation (LLPS). Oiling out occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, or the system experiences a massive spike in supersaturation [1]. The solute separates into a metastable liquid phase, which acts as a highly effective solvent for unwanted impurities [3].
Corrective Action:
Reduce the cooling rate: Crash-cooling forces the thermodynamic state past the spinodal curve directly into the LLPS region. Strictly adhere to a cooling rate of
0.2 °C/min.
Implement precise seeding: Seeding provides a low-energy pathway for solute molecules to arrange into a lattice, bypassing the kinetic hindrance that leads to oiling out [2].
Adjust the solvent matrix: If oiling out persists, slightly increase the proportion of EtOAc to improve the solubility of the lactam moiety at lower temperatures.
Thermodynamic pathways: Oiling out (LLPS) versus controlled nucleation.
Issue 2: HPLC analysis shows elevated levels of 4-(2-oxopiperidin-1-yl)benzoic acid.
Diagnostic: Thermal degradation and auto-oxidation. Aldehydes are highly prone to oxidation into carboxylic acids in the presence of heat and atmospheric oxygen.
Corrective Action: Ensure the reactor is thoroughly purged with inert gas (
or Ar) prior to heating. Never exceed a dissolution temperature of 65 °C, and minimize the time the solution spends at elevated temperatures.
Issue 3: The final powder is highly agglomerated and difficult to filter.
Diagnostic: Agglomeration is typically caused by primary nucleation occurring too rapidly (crashing out), combined with inadequate shear forces during mixing [4].
Corrective Action: Optimize the agitation rate. If the shear rate is too low, particles will agglomerate; if too high, attrition (crystal breakage) occurs. Ensure seeding is done accurately to promote secondary crystal growth rather than spontaneous primary nucleation.
Frequently Asked Questions (FAQs)
Q: Can I use alcohols (e.g., Ethanol or Methanol) as the primary solvent instead of Ethyl Acetate?A: While alcohols offer excellent solubility for the lactam ring, they are generally not recommended for this specific aldehyde. Prolonged heating of 4-(2-Oxopiperidin-1-yl)benzaldehyde in primary alcohols can lead to the formation of hemiacetal or acetal impurities. If an alcohol must be used, limit thermal exposure and monitor the reaction via HPLC.
Q: How do I determine the exact temperature to add my seeds?A: The most reliable method is to use Process Analytical Technology (PAT), such as Focused Beam Reflectance Measurement (FBRM) or in-situ turbidity probes [2]. These tools allow you to map the solubility curve (clear point) and the metastable limit (cloud point). Seeds should be introduced approximately 2 °C to 5 °C below the saturation temperature (clear point).
Q: My product oiled out and formed a sticky gum at the bottom of the flask. Can I recover it?A: Yes. Re-heat the mixture to 65 °C under agitation until the gum completely redissolves into a single homogeneous liquid phase. Once dissolved, adjust your cooling profile to be much slower (e.g., 0.1 °C/min) and introduce seeds earlier in the cooling curve to force the thermodynamic pathway toward crystallization.
References
Mettler Toledo. Oiling Out in Crystallization: Problems with Oiling Out in Recrystallization, Purity, Yield, and Scale-Up.[Link]
Duffy, D., et al. In situ monitoring, control and optimization of a liquid–liquid phase separation crystallization. Chemical Engineering Science, Volume 77, Pages 112-121 (2012).[Link]
Wang, Y., et al. Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate. Organic Process Research & Development, ACS Publications (2024).[Link]
Contract Pharma. Understanding the Importance of Crystallization Processes. (October 14, 2020).[Link]
Optimization
Technical Support Center: Purification Strategies for the Removal of Unreacted Piperidin-2-one
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for a common challenge in organi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for a common challenge in organic synthesis: the removal of unreacted piperidin-2-one from crude product mixtures. This guide is designed to provide you with the necessary tools to diagnose purification challenges and implement effective separation strategies.
Understanding the Challenge: The Properties of Piperidin-2-one
Piperidin-2-one, also known as δ-valerolactam, is a versatile cyclic amide used in the synthesis of a variety of compounds.[1][2] Its physical and chemical properties are crucial for devising an effective purification strategy.
The high boiling point and water solubility of piperidin-2-one can present unique challenges during product purification. The optimal removal strategy will depend on the specific properties of your desired product and the other impurities present in the crude mixture.
Troubleshooting and Purification Protocols
This section provides a series of troubleshooting guides in a question-and-answer format, addressing specific issues you may encounter during the purification process.
Q1: I've performed a reaction using piperidin-2-one as a starting material, and TLC/LC-MS analysis shows the presence of unreacted starting material. What is the best initial approach for its removal?
The first step is to assess the physical and chemical properties of your desired product in comparison to piperidin-2-one. The choice of purification method will be guided by the differences in these properties.
Decision-Making Workflow for Selecting a Purification Method
Minimizing side reactions in formylation of N-phenyl lactams
The following technical guide addresses the minimization of side reactions during the formylation of N-phenyl lactams (e.g., N-phenyl-2-pyrrolidone, N-phenyl-2-piperidone). This content is structured for researchers requ...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the minimization of side reactions during the formylation of N-phenyl lactams (e.g., N-phenyl-2-pyrrolidone, N-phenyl-2-piperidone). This content is structured for researchers requiring high-fidelity control over regioselectivity and product purity.
Topic: Minimizing Side Reactions & Optimizing Regioselectivity
Methodologies: Vilsmeier-Haack Reaction & Lithiation-Trapping
Audience: Senior Chemists, Process Development Scientists
Scope & Mechanistic Overview
In the formylation of N-phenyl lactams, two distinct reactive centers compete, leading to the most common side reactions:
The N-Phenyl Ring (Target): Activated by the nitrogen lone pair, favoring Electrophilic Aromatic Substitution (EAS) at the para-position (Vilsmeier-Haack) or ortho-position (Lithiation).
The Lactam Core (Off-Target): The carbonyl oxygen is nucleophilic toward oxophilic reagents (POCl
), while the -methylene protons are acidic (), susceptible to deprotonation during lithiation.
The following troubleshooting guide addresses how to suppress reactivity at the lactam core to favor clean formylation of the phenyl ring.
to introduce an aldehyde at the para-position of the phenyl ring.
Q1: Why am I observing chlorinated byproducts instead of the aldehyde?
Diagnosis: You are likely activating the lactam carbonyl instead of the phenyl ring.
Mechanism: The Vilsmeier reagent (chloroiminium salt) is electrophilic.[1][2][3][4] However, POCl
itself can react directly with the lactam amide oxygen, converting the lactam into a chloro-enamine or imidoyl chloride . This side reaction consumes the substrate and generates chlorinated impurities that may not hydrolyze back to the lactam during mild workup.
Corrective Protocol:
Pre-formation is Critical: Never add POCl
directly to the substrate. Generate the Vilsmeier reagent (DMF + POCl) separately at 0°C for 30 minutes before adding the substrate. This ensures POCl is sequestered as the iminium salt, which is more selective for EAS than the free acid chloride is for oxygen-attack.
Temperature Control: Maintain the reaction between 0°C and 25°C . Activation of the lactam carbonyl typically requires higher activation energy (heating >60°C). Keeping the reaction cold kinetically favors the rapid EAS on the electron-rich phenyl ring.
Stoichiometry: Limit POCl
to 1.1–1.2 equivalents . Excess POCl increases the statistical probability of attacking the lactam oxygen.
Q2: The reaction mixture turns into a dark tar/polymer. How do I prevent this?
Diagnosis: Thermal runaway or "Vilsmeier Polymerization."
Causality: N-phenyl lactams are electron-rich. If the Vilsmeier complex concentration is too high, the formylated product (which is still electron-rich enough) can react with a second equivalent of reagent, or the intermediate iminium species can undergo self-condensation.
Self-Validating System:
Solvent Dilution: Run the reaction in DCM or 1,2-dichloroethane (concentration < 0.5 M) rather than neat DMF. This moderates the reaction rate and dissipates heat.
Sequential Addition: Add the substrate solution slowly to the Vilsmeier reagent. This ensures the concentration of the electrophile is always higher than the substrate locally, favoring mono-formylation over intermolecular side reactions.
Module 2: Lithiation-Trapping (Ortho-Selectivity)
Context: You are using alkyl-lithiums (e.g., n-BuLi) followed by DMF to introduce an aldehyde at the ortho-position via Directed ortho-Metalation (DoM).
Q3: I am seeing low yields and recovery of starting material. Is the lactam interfering?
Diagnosis: Competitive
-lithiation (Enolization).
Mechanism: The lactam carbonyl acts as a Directing Group (DG) for ortho-lithiation, but the protons to the carbonyl (on the lactam ring) are also acidic. If the base deprotonates the ring (-lithiation) instead of the phenyl group, the resulting enolate will quench back to starting material upon workup (or react with DMF to give an unstable -formyl lactam).
Troubleshooting Matrix:
Variable
Recommendation
Scientific Rationale
Base Selection
Use t-BuLi or sec-BuLi
n-BuLi is nucleophilic and may attack the carbonyl (side reaction: ketone formation). Bulky bases favor deprotonation over nucleophilic attack.
Temperature
-78°C (Strict)
Kinetic control is essential. At higher temps (> -40°C), the thermodynamic enolate (-lithiation) is favored over the kinetic ortho-lithio species.
Additive
Add TMEDA (1.1 eq)
TMEDA breaks up lithium aggregates, increasing the basicity and reactivity of the organolithium, making the ortho-deprotonation kinetically competitive.
Directing Group
N-Boc Protection
If possible, switching from N-phenyl to N-Boc allows for superior ortho-lithiation, but for N-phenyl specifically, the amide oxygen is the only director.
Q4: How do I prevent the "Nucleophilic Attack" side reaction on the carbonyl?
Issue: The alkyl-lithium acts as a nucleophile, attacking the C=O bond to form a hemiaminal (which collapses to a ketone or ring-opened product).
Solution:
Rapid Quench: Do not let the lithiated species sit. Cannulate the lithiated intermediate into a solution of DMF (inverse addition) to minimize the residence time of the reactive species.
Alternative Electrophile: Use N-formylpiperidine instead of DMF. It is less prone to side reactions during the quenching step.
Module 3: Visualization & Workflows
Figure 1: Mechanistic Bifurcation in Vilsmeier-Haack
This diagram illustrates the critical divergence between the desired ring formylation and the undesired lactam activation.
Caption: Figure 1.[5] Kinetic competition between phenyl ring formylation (green) and lactam activation (red).
Figure 2: Troubleshooting Workflow for Impurities
Caption: Figure 2. Decision tree for diagnosing reaction failures based on impurity profile.
Module 4: Experimental Protocol (Self-Validating)
Standardized Vilsmeier-Haack Protocol for N-Phenyl Lactams
Objective: Minimize lactam activation via temperature control.
Reagent Formation: In a flame-dried flask under
, charge anhydrous DMF (3.0 eq). Cool to 0°C .[1][6] Add POCl (1.2 eq) dropwise over 15 min. Validation: Ensure solution turns pale yellow/colorless; dark orange indicates moisture or overheating. Stir for 30 min at 0°C.
Substrate Addition: Dissolve N-phenyl lactam (1.0 eq) in anhydrous DCM (1M concentration). Add this solution dropwise to the Vilsmeier reagent at 0°C.
Reaction: Warm slowly to 25°C . Monitor by TLC/LCMS. Stop point: Do not heat above 40°C unless conversion is <10% after 4 hours.
Quench (Critical): Pour reaction mixture onto crushed ice/sodium acetate buffer (pH 5-6). Stir vigorously for 1 hour. Reasoning: The intermediate iminium salt on the phenyl ring requires water to hydrolyze to the aldehyde. The buffer prevents acid-catalyzed degradation of the lactam ring.
References
Meth-Cohn, O., & Stanforth, S. P. (1991).[7] The Vilsmeier–Haack Reaction (Review).[3][5][6][7][8][9][10][11] Comprehensive Organic Synthesis.
Source:
Jones, G., & Stanforth, S. P. (2000).[7][11] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[2][3][5][6][8][9][10][11][12]
Source:
Sheikh, N. S., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine. Journal of the American Chemical Society.[13]
Solvent selection for high-purity 4-(2-Oxopiperidin-1-yl)benzaldehyde isolation
Executive Summary & Solubility Profiling 4-(2-Oxopiperidin-1-yl)benzaldehyde (CAS: 919121-22-5) is a critical bifunctional intermediate often utilized in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs). It...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Solubility Profiling
4-(2-Oxopiperidin-1-yl)benzaldehyde (CAS: 919121-22-5) is a critical bifunctional intermediate often utilized in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs). Its structure features a polar lactam ring (2-oxopiperidine) and a reactive aldehyde moiety attached to a central phenyl ring.
This "amphiphilic" nature—possessing both the polar amide character and the lipophilic aromatic core—creates specific isolation challenges. The molecule is prone to "oiling out" during crystallization and autoxidation to the corresponding benzoic acid if handled improperly in aerated solvents.
Solvent Selection Matrix
Solvent Class
Specific Solvent
Solubility Status
Application Context
Chlorinated
Dichloromethane (DCM)
High
Primary extraction solvent. Solubilizes the lactam core effectively.
Esters
Ethyl Acetate (EtOAc)
Moderate/High
Excellent for hot extraction; marginal for crystallization at RT (requires antisolvent).
Alcohols
Isopropanol (IPA)
Moderate (Hot)
Best for Crystallization. High temperature coefficient allows for controlled crystal growth.
Hydrocarbons
n-Heptane / Hexane
Insoluble
Antisolvent. Used to drive precipitation or induce turbidity in EtOAc/IPA solutions.
Polar Aprotic
DMF / DMSO
Very High
Reaction media. Avoid for isolation due to high boiling points and difficulty in removal without aqueous workup.
Troubleshooting Guide (Q&A Format)
Category A: Crystallization & Phase Separation[1]
Q: My product separates as a sticky oil/gum instead of a crystalline solid. How do I fix this?
A: This phenomenon, known as "oiling out," occurs when the solvent system's polarity separates the product as a second liquid phase before it reaches the metastable limit for crystallization.
The Fix (Thermodynamic Control): Switch to a High-Temperature Seeding protocol.
Dissolve the crude oil in the minimum amount of hot Isopropanol (IPA) (approx. 60-70°C).
Slowly add n-Heptane until the solution turns slightly turbid.
Add pure seed crystals of 4-(2-oxopiperidin-1-yl)benzaldehyde.
Critical Step: Cool very slowly (5°C/hour). Rapid cooling traps impurities and forces the oil state.
Q: I am seeing significant yield loss in the aqueous layer during extraction.
A: The lactam ring (2-oxopiperidine) imparts significant water solubility, especially if the aqueous phase is neutral.
The Fix (Salting Out): Saturate the aqueous phase with NaCl (brine) before extraction. This increases the ionic strength, forcing the organic lactam into the organic layer (DCM or EtOAc). Perform at least 3 extractions (3 x Vol) rather than one large extraction.
Category B: Impurity Rejection
Q: My isolated solid has a greenish/blue tint. (Context: Ullmann coupling using CuI).
A: This indicates residual Copper(I) or Copper(II) species complexed with the lactam nitrogen.
The Fix (Chelation Wash): Standard water washes are insufficient.
Dissolve the crude material in EtOAc.
Wash with a 5% aqueous solution of Ammonium Hydroxide (NH₄OH) or EDTA (disodium salt) . The ammonia/EDTA competes for the metal ion, forming a water-soluble complex (e.g.,
), which is blue but stays in the water layer.
Wash with brine to remove residual base before drying.
Q: HPLC shows a peak at RRT ~0.9 or ~1.1 that grows over time. (Aldehyde Oxidation).
A: The aldehyde is oxidizing to 4-(2-oxopiperidin-1-yl)benzoic acid. This happens if the crystallization solvent is not degassed or if drying is done in an air oven.
The Fix:
Use degassed solvents (sparge with Nitrogen for 15 mins).
Add a trace amount of BHT (butylated hydroxytoluene) to the crystallization solvent if the protocol permits.
Dry the final cake in a Vacuum Oven at <45°C with a Nitrogen bleed, never in static air.
Advanced Purification Protocol: The Bisulfite Method
For high-purity applications (>99.5%), simple recrystallization often fails to remove structurally similar non-aldehyde impurities (e.g., unreacted lactam starting material). The Bisulfite Adduct Method is the "Gold Standard" for aldehyde purification.
Mechanism
The aldehyde reacts reversibly with Sodium Bisulfite (
) to form a water-soluble sulfonate adduct. Non-aldehyde impurities remain in the organic layer and are discarded. The adduct is then hydrolyzed back to the pure aldehyde.
Workflow Diagram (Graphviz)
Caption: Figure 1.[1] Chemo-selective purification workflow utilizing the reversible formation of water-soluble bisulfite adducts to reject non-aldehyde impurities.
Step-by-Step Procedure
Adduct Formation:
Dissolve 10g of crude material in 100 mL Ethyl Acetate.
Add 50 mL of saturated aqueous Sodium Bisulfite (
).
Stir Vigorously for 3 hours at Room Temperature. A white precipitate (the adduct) may form; this is normal.
Separation:
Separate the layers. If a solid adduct formed, add enough water to dissolve it into the aqueous layer.
Keep the Aqueous Layer. (The organic layer contains your impurities).
Wash the aqueous layer once with 30 mL fresh EtOAc to remove trace impurities.
Regeneration:
Cool the aqueous layer to 0-5°C.
Slowly add Sodium Carbonate (
) solution or 10% NaOH until pH reaches ~10. Caution: Gas evolution () if carbonate is used.
The pure aldehyde will precipitate or oil out as it regenerates.
Isolation:
Extract the regenerated aldehyde with Dichloromethane (2 x 50 mL).
Dry over
, filter, and concentrate.
Solubility Logic Tree
Use this decision tree to determine the optimal solvent strategy based on your specific impurity profile.
Caption: Figure 2.[2] Decision matrix for solvent and workup selection based on dominant impurity species.
References
Pinto, D. J. P., et al. (2007).[3] "Discovery of an Oral Factor Xa Inhibitor (Apixaban)."[4][5] Journal of Medicinal Chemistry, 50(22), 5339–5356.[3]
Context: Describes the foundational synthesis of lactam-phenyl intermedi
Bristol-Myers Squibb Company. (2007). "Nitrogen containing heterobicycles as factor Xa inhibitors." World Intellectual Property Organization Patent WO2007001385.[6]
Context: Provides industrial-scale isolation protocols for 4-(2-oxopiperidin-1-yl)
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
1H NMR spectrum analysis of 4-(2-Oxopiperidin-1-yl)benzaldehyde
An In-Depth Guide to the ¹H NMR Spectral Analysis of 4-(2-Oxopiperidin-1-yl)benzaldehyde for Researchers and Drug Development Professionals Introduction 4-(2-Oxopiperidin-1-yl)benzaldehyde is a bifunctional organic molec...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the ¹H NMR Spectral Analysis of 4-(2-Oxopiperidin-1-yl)benzaldehyde for Researchers and Drug Development Professionals
Introduction
4-(2-Oxopiperidin-1-yl)benzaldehyde is a bifunctional organic molecule incorporating a benzaldehyde moiety and a 2-piperidone (a cyclic amide or lactam) ring. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. Unambiguous characterization of this compound is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for its structural elucidation.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-(2-Oxopiperidin-1-yl)benzaldehyde. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret the spectrum, understand the underlying structural and electronic effects, and differentiate it from analogous compounds. The information presented is a synthesis of established NMR principles and spectral data from closely related structures.
Predicted ¹H NMR Spectrum of 4-(2-Oxopiperidin-1-yl)benzaldehyde
The structure of 4-(2-Oxopiperidin-1-yl)benzaldehyde presents several distinct proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum. The electron-withdrawing nature of the aldehyde group and the electronic influence of the lactam substituent create a well-resolved and informative spectrum.
Caption: Molecular structure of 4-(2-Oxopiperidin-1-yl)benzaldehyde with proton labeling.
Detailed Spectral Analysis
Aldehyde Proton (H-a): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen. This results in a characteristic singlet peak far downfield, typically in the range of δ 9.8-10.1 ppm .[1][2] In benzaldehyde itself, this proton appears around δ 10.0 ppm.[1] Its integration value will be 1H.
Aromatic Protons (H-b, H-b', H-c, H-c'): The four protons on the benzene ring form a classic AA'BB' system, which often appears as two distinct doublets.
H-b and H-b': These protons are ortho to the electron-withdrawing aldehyde group and will be the most deshielded of the aromatic protons. They are expected to resonate as a doublet in the range of δ 7.8-8.0 ppm .
H-c and H-c': These protons are ortho to the nitrogen of the piperidinone ring. The lactam group is also electron-withdrawing, but the nitrogen lone pair can have a slight donating effect. These protons will appear as a doublet upfield from H-b/H-b', likely in the region of δ 7.3-7.5 ppm .
The coupling constant between these adjacent aromatic protons (³J) is typically around 8-9 Hz.
Piperidinone Protons (H-d, H-e, H-f): The six protons of the piperidinone ring will appear as three distinct multiplets in the aliphatic region of the spectrum.
H-d (α to Nitrogen): These two protons are adjacent to the nitrogen atom. They are expected to appear as a triplet around δ 3.6-3.8 ppm .
H-f (α to Carbonyl): These two protons are adjacent to the carbonyl group of the lactam. They will be deshielded and are expected to resonate as a triplet in the range of δ 2.5-2.7 ppm .
H-e (β to Nitrogen and Carbonyl): These two protons are in the middle of the piperidinone ring and will be the most shielded of the lactam protons. They will appear as a multiplet (likely a pentet or quintet) around δ 1.9-2.1 ppm , showing coupling to both H-d and H-f.
Summary of Predicted ¹H NMR Data
Proton Label
Description
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
H-a
Aldehyde
9.8 - 10.1
Singlet (s)
1H
-
H-b, H-b'
Aromatic (ortho to CHO)
7.8 - 8.0
Doublet (d)
2H
~8-9
H-c, H-c'
Aromatic (ortho to Lactam)
7.3 - 7.5
Doublet (d)
2H
~8-9
H-d
Piperidinone (α to N)
3.6 - 3.8
Triplet (t)
2H
~5-6
H-f
Piperidinone (α to C=O)
2.5 - 2.7
Triplet (t)
2H
~6-7
H-e
Piperidinone (β to N, C=O)
1.9 - 2.1
Multiplet (m)
2H
-
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
To obtain a reliable ¹H NMR spectrum, a standardized experimental protocol is essential. The following steps outline a robust methodology for sample preparation and data acquisition.
Sample Preparation:
Accurately weigh approximately 5-10 mg of 4-(2-Oxopiperidin-1-yl)benzaldehyde.
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.[1]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[1]
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
Instrument Setup and Data Acquisition:
Insert the sample into the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and resolution.
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Perform a baseline correction to obtain a flat baseline.
Reference the spectrum to the TMS signal at δ 0.00 ppm.
Integrate the signals to determine the relative number of protons for each peak.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
Caption: Workflow for ¹H NMR spectral analysis.
Comparative ¹H NMR Spectral Analysis
To highlight the unique spectral features of 4-(2-Oxopiperidin-1-yl)benzaldehyde, it is instructive to compare its predicted spectrum with those of structurally related compounds.
Comparison with 4-Aminobenzaldehyde and 4-(Dimethylamino)benzaldehyde: The key difference lies in the signals of the para-substituent. While the target molecule shows three distinct multiplets for the piperidinone ring in the aliphatic region, 4-aminobenzaldehyde exhibits a broad singlet for the -NH₂ protons, and 4-(dimethylamino)benzaldehyde shows a sharp singlet for the two methyl groups. Furthermore, the electron-donating nature of the amino and dimethylamino groups causes a significant upfield shift of the aromatic protons ortho to these groups compared to the target molecule.
Comparison with N-Phenyl-2-piperidone: This comparison highlights the signals from the benzaldehyde portion of the target molecule. N-Phenyl-2-piperidone lacks the highly deshielded aldehyde proton signal around δ 10.0 ppm and the distinct doublet for the aromatic protons ortho to the aldehyde group around δ 7.8-8.0 ppm. The presence of these signals is a clear indicator of the benzaldehyde moiety in the target compound.
Conclusion
The ¹H NMR spectrum of 4-(2-Oxopiperidin-1-yl)benzaldehyde provides a wealth of structural information that allows for its unambiguous identification. The characteristic downfield singlet of the aldehyde proton, the distinct AA'BB' system of the aromatic protons, and the three well-resolved multiplets of the piperidinone ring protons serve as a unique spectral fingerprint. By understanding the chemical shifts and coupling patterns, and by comparing the spectrum to those of similar compounds, researchers can confidently verify the structure and purity of this important synthetic intermediate. This guide provides the foundational knowledge and practical protocols to achieve this with a high degree of scientific rigor.
References
Supplementary Data - Rsc.org. (n.d.). Retrieved March 3, 2026, from [Link]
Supporting Information - Rsc.org. (n.d.). Retrieved March 3, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96437, N-Phenethyl-4-piperidinone. Retrieved March 3, 2026, from [Link].
European Journal of Chemistry. (2022). A heterocyclic N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxopiperidine-1-carbohydrazide Schiff base ligand and its metal.
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved March 3, 2026, from [Link]
SpectraBase. (n.d.). 4-Ethyl-benzaldehyde. Retrieved March 3, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96437, N-Phenethyl-4-piperidinone. Retrieved March 3, 2026, from [Link].
Longdom Publishing. (2015, June 15). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Retrieved March 3, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved March 3, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved March 3, 2026, from [Link]
European Journal of Chemistry. (2022). A heterocyclic N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxopiperidine-1-carbohydrazide Schiff base ligand and its metal.
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved March 3, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 571760, 1-Phenylpiperidin-2-one. Retrieved March 3, 2026, from [Link].
A Scientist's Guide to HPLC Retention: Aldehyde vs. Carboxylic Acid Impurity
In the landscape of pharmaceutical development and quality control, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for ensuring the purity and safety of drug substances.[1][2][3][4] A commo...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and quality control, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for ensuring the purity and safety of drug substances.[1][2][3][4] A common challenge in synthetic chemistry is the presence of process-related impurities, such as an aldehyde and its corresponding oxidized form, a carboxylic acid. Understanding and predicting the retention time behavior of these two species in reverse-phase HPLC is crucial for robust method development and validation.
This guide provides an in-depth comparison of the HPLC retention characteristics of aldehydes versus their analogous carboxylic acid impurities. We will explore the underlying chemical principles governing their separation, the profound impact of mobile phase pH, and a practical, step-by-step protocol for achieving optimal resolution.
The Fundamental Difference: Polarity and Ionization
In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is more polar. Consequently, less polar, or more hydrophobic, compounds interact more strongly with the stationary phase and exhibit longer retention times.[5][6]
Aldehydes: These are polar molecules due to the carbonyl group (C=O).[7] However, they are generally considered neutral compounds in the context of typical HPLC mobile phase pH ranges. Their retention is primarily governed by the overall hydrophobicity of the molecule.
Carboxylic Acids: These compounds are also polar, and significantly more so than aldehydes.[7] Crucially, they are ionizable. The carboxylic acid functional group (-COOH) can donate a proton to become a negatively charged carboxylate ion (-COO⁻). This ionization state is highly dependent on the pH of the mobile phase relative to the pKa of the carboxylic acid.[8][9]
The pKa of a typical carboxylic acid is in the range of 4-5.[10] In contrast, the proton directly attached to the carbonyl carbon of an aldehyde is not considered acidic under normal conditions, with a very high pKa.[11] This difference in acidity is the cornerstone of their separation by HPLC.
The Power of pH: Modulating Retention Time
The pH of the mobile phase is a powerful tool for manipulating the retention time of ionizable compounds like carboxylic acids.[12][13][14]
At Low pH (pH < pKa): When the mobile phase pH is significantly lower than the pKa of the carboxylic acid (e.g., pH 2-3), the acid will exist predominantly in its neutral, protonated form (-COOH).[15][16] In this state, it is less polar and more hydrophobic, leading to a longer retention time .
At High pH (pH > pKa): Conversely, when the mobile phase pH is well above the pKa of the carboxylic acid (e.g., pH 7), it will be primarily in its ionized, deprotonated form (-COO⁻).[9][16] This negative charge makes the molecule much more polar and less retained by the non-polar stationary phase, resulting in a shorter retention time .[16]
The retention time of a neutral aldehyde, on the other hand, will be largely unaffected by changes in the mobile phase pH within a typical operating range.[8][13] This differential shift in retention time is the key to achieving a successful separation.
Case Study: Separating Benzaldehyde from Benzoic Acid
To illustrate these principles, let's consider a common impurity pair: benzaldehyde and its oxidation product, benzoic acid. Benzoic acid has a pKa of approximately 4.2.
Expected Elution Order:
At pH 2.5: Benzoic acid will be protonated and neutral. Being more polar than benzaldehyde, it will still likely elute before benzaldehyde, but the two peaks will be closer together, and their elution order could even be reversed depending on the specific stationary phase and organic modifier used. At this pH, benzoic acid's retention is maximized.[13]
At pH 7.0: Benzoic acid will be deprotonated and negatively charged, making it very polar. It will have minimal interaction with the C18 stationary phase and elute very early, often near the void volume. Benzaldehyde, being neutral and less polar, will be retained significantly longer. This condition will provide the greatest separation between the two compounds.
The following table summarizes the expected retention behavior:
Analyte
Mobile Phase pH
Expected Ionization State
Expected Polarity
Expected Retention Time
Benzaldehyde
2.5
Neutral
Moderately Polar
Moderate
Benzoic Acid
2.5
Neutral (Protonated)
More Polar
Moderate to Long
Benzaldehyde
7.0
Neutral
Moderately Polar
Moderate
Benzoic Acid
7.0
Ionized (Deprotonated)
Highly Polar
Very Short
Experimental Protocol for Separation
This section provides a robust, self-validating protocol for the separation of an aldehyde from its corresponding acid impurity.
Objective:
To develop a reverse-phase HPLC method capable of baseline-resolving a target aldehyde from its potential carboxylic acid impurity.
Materials and Instrumentation:
HPLC system with UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Deionized water
Phosphoric acid
Potassium phosphate monobasic
Methodology:
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous Component):
For Low pH (e.g., pH 2.5): Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in deionized water. Adjust the pH to 2.5 using phosphoric acid.
For Neutral/High pH (e.g., pH 7.0): Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in deionized water. Adjust the pH to 7.0 using a suitable base (e.g., potassium hydroxide).
Mobile Phase B (Organic Modifier): Acetonitrile or Methanol.
Filter and degas all mobile phases before use.
Step 2: Chromatographic Conditions
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Standard reverse-phase column suitable for a wide range of polarities.
Mobile Phase
Gradient or Isocratic
Start with a gradient to determine approximate retention times, then optimize to an isocratic method if possible for simplicity and robustness.
Gradient (Example)
0-20 min: 30-70% B
A broad gradient helps to elute both polar and non-polar compounds.
Flow Rate
1.0 mL/min
A typical flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Controls viscosity and can improve peak shape and reproducibility.
Detection
UV at 254 nm
A common wavelength for aromatic compounds. Wavelength should be optimized based on the UV spectra of the specific analytes.
Injection Volume
10 µL
A standard injection volume.
Step 3: Experimental Workflow Visualization
The following diagram illustrates the logical workflow for method development.
Caption: HPLC method development workflow.
Step 4: Data Analysis and Interpretation
Inject the sample containing both the aldehyde and the acid impurity using the method with the mobile phase at pH 7.0.
Observe the chromatogram. The acid should elute very early, well-separated from the aldehyde.
Flush the column and switch to the mobile phase at pH 2.5.
Inject the same sample again.
Compare the chromatograms. The retention time of the aldehyde peak should remain relatively constant. The retention time of the acid peak should increase significantly. This shift confirms the identity of the peaks.
Conclusion
The separation of an aldehyde from its corresponding carboxylic acid impurity in reverse-phase HPLC is a clear demonstration of how fundamental chemical principles can be applied to solve analytical challenges. The key to resolving these two compounds lies in exploiting the ionizable nature of the carboxylic acid. By manipulating the mobile phase pH, a scientist can induce significant shifts in the retention time of the acid while the aldehyde's retention remains stable. A mobile phase pH set well above the acid's pKa will maximize polarity and minimize retention of the acid, leading to a robust and reliable separation. This approach not only provides excellent resolution but also serves as a confirmatory tool for peak identification.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). Impurities in new drug substances Q3A (R2). ICH. [Link]
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]
U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. [Link]
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
Chemistry LibreTexts. (2023, August 29). High Performance Liquid Chromatography. [Link]
LCGC Europe. (2020, December 9). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. [Link]
Advanced Purity Profiling of 4-(2-Oxopiperidin-1-yl)benzaldehyde: A Comparative Guide to LC-MS vs. Traditional Analytical Modalities
Executive Summary & The Analytical Challenge 4-(2-Oxopiperidin-1-yl)benzaldehyde (Chemical Formula: C₁₂H₁₃NO₂, MW: 203.24 g/mol ) is a high-value synthetic intermediate utilized in the development of complex active pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
4-(2-Oxopiperidin-1-yl)benzaldehyde (Chemical Formula: C₁₂H₁₃NO₂, MW: 203.24 g/mol ) is a high-value synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs). Structurally, it features an electrophilic aldehyde moiety coupled with a stable lactam (oxopiperidinyl) ring. In multi-step pharmaceutical synthesis, the purity of this intermediate is non-negotiable. Trace contaminants—such as unreacted starting materials, regioisomers, or degradation products—can propagate through synthetic sequences, leading to severe yield attrition and toxicological liabilities in the final drug substance.
The analytical challenge lies in the molecule's dual reactivity. The aldehyde group is highly susceptible to auto-oxidation, readily converting to 4-(2-oxopiperidin-1-yl)benzoic acid upon exposure to air or light. Conversely, the lactam ring can undergo hydrolysis under extreme pH conditions, yielding ring-opened aliphatic amine impurities. While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the standard for routine batch release, it suffers from "chromatographic blindness" toward non-chromophoric aliphatic impurities and lacks the ability to elucidate the structure of unknown degradants.
As the evolving landscape of impurity profiling demands increasingly lower detection thresholds to ensure drug safety and efficacy[1], Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard. By integrating the separation power of liquid chromatography with the molecular specificity of mass spectrometry, LC-MS allows researchers to rapidly identify and quantify trace impurities that traditional methods miss[].
Comparative Analysis of Analytical Modalities
To objectively evaluate the best approach for profiling 4-(2-Oxopiperidin-1-yl)benzaldehyde, we must compare the performance metrics of the primary analytical modalities available to pharmaceutical scientists.
Table 1: Performance Comparison of Analytical Modalities for Impurity Profiling
Analytical Modality
Detection Mechanism
Sensitivity (LOD)
Structural Elucidation
Best Use Case for 4-(2-Oxopiperidin-1-yl)benzaldehyde
LC-MS (ESI-QQQ)
Mass-to-charge ratio (m/z) & fragmentation
< 0.001%
High (via MS/MS fragmentation patterns)
Trace impurity profiling, genotoxic impurity quantification, and unknown degradant identification.
HPLC-UV
Chromophore absorbance (typically ~254 nm)
~ 0.05%
None (Relies entirely on retention time matching)
Routine batch release and assay of the main API where impurities are already known.
GC-MS
Thermal volatilization & Electron Ionization (EI)
~ 0.01%
High (via standard EI library matching)
Detection of residual volatile solvents or low-molecular-weight volatile precursors.
NMR
Nuclear magnetic spin resonance
~ 0.1 - 1%
Very High (Exact atomic connectivity)
Absolute 3D structural confirmation of isolated, purified impurities.
The Verdict: While HPLC and LC-MS both offer high specificity, comparative studies demonstrate that LC-MS can detect impurities at concentrations as low as 0.001%, offering a massive sensitivity advantage over traditional techniques[3]. Furthermore, GC-MS is often unsuitable for this specific intermediate without prior derivatization, as the polar lactam ring can cause severe peak tailing in the GC inlet, and the aldehyde may be thermally labile.
Visualizing the Analytical & Chemical Workflows
Understanding the origin of impurities is just as critical as detecting them. Below are the logical frameworks governing both the degradation pathways of the intermediate and the LC-MS analytical workflow designed to capture them.
Fig 1. Primary degradation pathways of 4-(2-Oxopiperidin-1-yl)benzaldehyde forming key process impurities.
Fig 2. LC-MS analytical workflow for comprehensive impurity profiling and quantitation.
Self-Validating LC-MS Protocol for Purity Analysis
Method development in LC-MS is not a trial-and-error exercise; it is a deterministic process governed by the physicochemical properties of the analyte. The following protocol is designed as a self-validating system , ensuring that every step inherently proves its own reliability before data is acquired.
Phase 1: System Suitability & Baseline Integrity
Causality: Before injecting complex pharmaceutical matrices, the system must prove it is free of contamination. Trace analysis is easily compromised by carryover from previous lipophilic analytes.
Blank Injection Assessment: Inject 10 µL of the initial mobile phase (95% Water / 5% Acetonitrile).
Self-Validation: The resulting chromatogram must show zero peaks at the expected retention time of the API, confirming a clean autosampler needle and column.
System Suitability Test (SST): Inject a known reference standard mixture containing 4-(2-Oxopiperidin-1-yl)benzaldehyde and its oxidized acid degradant at 0.05% of the nominal sample concentration.
Self-Validation: Verifies chromatographic resolution (Rs > 1.5 between the API and the acid) and mass spectrometer mass accuracy (< 5 ppm error).
Causality: 4-(2-Oxopiperidin-1-yl)benzaldehyde is highly soluble in organic solvents but poorly soluble in purely aqueous environments. Furthermore, co-eluting impurities can suppress the ionization of the target analyte in the MS source.
Diluent Selection: Dissolve 10 mg of the sample in 10 mL of Methanol:Water (50:50, v/v) to ensure complete dissolution without inducing precipitation upon injection into the aqueous mobile phase.
Internal Standard (IS) Addition: Spike the sample with 1 µg/mL of a stable isotopically labeled internal standard (e.g., a deuterated analog).
Self-Validation: Because the IS shares the exact physicochemical properties of the analyte, it will co-elute and experience the exact same matrix effects. By quantifying the ratio of Analyte/IS rather than absolute signal, the method automatically corrects for any ionization suppression.
Phase 3: UHPLC Chromatographic Elution
Causality: A superficially porous C18 column (e.g., 2.1 x 100 mm, 2.7 µm) is selected. The hydrophobic C18 chains retain the aromatic benzaldehyde core, while the superficially porous architecture allows for rapid mass transfer and sharp peaks.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Causality: Formic acid serves a dual purpose: it acts as a proton donor to facilitate [M+H]⁺ formation in the MS source, and it maintains a low pH to suppress the ionization of residual silanol groups on the column, preventing peak tailing.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient Elution: Program a linear gradient from 5% B to 95% B over 10 minutes.
Causality: This ensures that highly polar degradants (like the ring-opened aliphatic amine) elute early, the main API elutes in the middle, and highly lipophilic impurities (like dimers) are washed off at the end of the run.
Phase 4: Mass Spectrometric Acquisition
Causality: The lactam nitrogen and the aldehyde oxygen are excellent proton acceptors. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal choice for this molecule, yielding a strong precursor ion at m/z 204.1[].
Source Optimization: Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C to ensure complete droplet evaporation without thermally degrading the aldehyde.
Untargeted Profiling (Full Scan MS1): Operate the quadrupole in full scan mode (m/z 100–1000) to detect unexpected process impurities or unknown degradants.
Targeted Quantitation (MRM): For known impurities, utilize Multiple Reaction Monitoring (MRM). For the main API, monitor the transition m/z 204.1 → 148.1 (corresponding to the loss of the piperidinone ring). This dual-mode approach provides both comprehensive structural elucidation and highly sensitive absolute quantitation.
References
Title: Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS)
Title: LC-MS-Based Rapid and Accurate Drug Impurity Analysis
Source: BOC Sciences
URL
Title: Advances in Impurity Profiling of Pharmaceutical Formulations
Source: Biomedical Journal of Scientific & Technical Research
URL
Comparing reactivity of 4-(2-Oxopiperidin-1-yl)benzaldehyde vs. 4-morpholinobenzaldehyde
Comparative Reactivity Guide: 4-(2-Oxopiperidin-1-yl)benzaldehyde vs. 4-Morpholinobenzaldehyde Executive Summary: The Electronic Tug-of-War In the optimization of drug scaffolds—particularly Factor Xa inhibitors like Api...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: 4-(2-Oxopiperidin-1-yl)benzaldehyde vs. 4-Morpholinobenzaldehyde
Executive Summary: The Electronic Tug-of-War
In the optimization of drug scaffolds—particularly Factor Xa inhibitors like Apixaban—the choice between a lactam-substituted benzaldehyde (4-(2-oxopiperidin-1-yl)benzaldehyde, hereafter Compound A ) and a morpholine-substituted benzaldehyde (4-morpholinobenzaldehyde, hereafter Compound B ) is rarely arbitrary. It is a decision governed by competing electronic effects that dictate synthetic reactivity and metabolic fate.
Compound A (Lactam): Exhibits a "chameleon-like" electronic profile. The nitrogen lone pair is delocalized into the lactam carbonyl, significantly reducing its donation into the benzene ring. This leaves the aldehyde highly electrophilic and reactive toward nucleophiles.
Compound B (Morpholine): A classic electron-rich system. The nitrogen strongly donates electron density (+M effect) into the benzene ring, significantly deactivating the aldehyde carbonyl toward nucleophilic attack.
This guide quantifies these differences, providing experimental protocols to navigate the distinct reactivity profiles of these two structural analogs.
Electronic Structure & Mechanistic Basis
To predict reactivity, we must quantify the electron density at the aldehyde carbonyl carbon. The reactivity difference is best explained by the Hammett Substituent Constants (
) .
Feature
Compound A (Lactam)
Compound B (Morpholine)
Substituent
2-oxopiperidin-1-yl
Morpholin-4-yl
Electronic Effect
Weak Donor / Inductive Withdrawal
Strong Mesomeric Donor (+M)
Hammett
~ -0.15 (Est. Amide-like)
-0.83 (Strong Amine-like)
Aldehyde Character
Electrophilic (Reactive)
Deactivated (Stable)
Metabolic Liability
Low (Ring is oxidized)
High (N-dealkylation/Oxidation)
Visualizing the Resonance Conflict
The following diagram illustrates why Compound B is less reactive. In Compound B, the nitrogen lone pair pushes density through the ring to the oxygen, stabilizing the carbonyl and making the carbon less positive (less attractive to nucleophiles). In Compound A, the lactam "steals" the lone pair.
Figure 1: Mechanistic comparison of electronic donation. The lactam nitrogen (A) is electronically "busy" with its own ring, preserving the reactivity of the aldehyde. The morpholine nitrogen (B) deactivates the aldehyde.
Experimental Performance Comparison
Case Study 1: Reductive Amination
Scenario: Coupling with a secondary amine (e.g., piperidine) using Sodium Triacetoxyborohydride (STAB).
Compound A (Lactam):
Kinetics: Fast imine formation (typically < 1 hour).
Conditions: Mild.[1][2][3] Often requires only 1.1 eq of AcOH.
Yield: High (>90%). The equilibrium favors the imine because the ring is not pushing electrons back to destabilize the C=N bond.
Compound B (Morpholine):
Kinetics: Sluggish imine formation. The electron-rich aldehyde is reluctant to accept the amine nucleophile.
Conditions: Harsh. Often requires Lewis Acid catalysis (e.g., Ti(OiPr)4) or reflux with Dean-Stark to drive water removal.
Yield: Moderate to Good (70-85%), but requires longer reaction times.
Case Study 2: Knoevenagel Condensation
Scenario: Reaction with Ethyl Cyanoacetate.
Compound A: Reacts readily with weak bases (Piperidine/AcOH cat.) in ethanol at reflux.
Compound B: Often requires stronger bases or microwave irradiation to overcome the deactivated nature of the carbonyl carbon.
Detailed Experimental Protocols
Protocol A: Reductive Amination of 4-(2-Oxopiperidin-1-yl)benzaldehyde
Target: Synthesis of Apixaban intermediates or analogs.[2][4]
Setup: Charge a dry flask with Compound A (1.0 eq) and DCE (Dichloroethane) or DCM (10 mL/g).
Amine Addition: Add the amine (1.1 eq).
Activation: Add Glacial Acetic Acid (1.1 eq). Stir at Room Temperature (RT) for 30–60 mins.
Checkpoint: Monitor by TLC/LCMS. You should see rapid disappearance of the aldehyde peak (approx. 254 nm) and formation of the imine/iminium.
Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes.
Reaction: Warm to RT and stir for 2–4 hours.
Workup: Quench with sat. NaHCO3. Extract with DCM.[2]
Scientist's Note: Compound A derivatives are often highly crystalline. Attempt recrystallization from EtOAc/Heptane before column chromatography.
Protocol B: Reductive Amination of 4-Morpholinobenzaldehyde
Target: Chemical probes or dyes.
Setup: Charge flask with Compound B (1.0 eq) and dry THF.
Lewis Acid Activation (Critical Step): Add Ti(OiPr)4 (Titanium isopropoxide) (1.2 eq) followed by the amine (1.1 eq).
Why? The titanium coordinates to the oxygen of the deactivated aldehyde, increasing its electrophilicity to overcome the +M effect of the morpholine.
Imine Formation: Stir at RT for 6–12 hours (or reflux for 2 hours).
Reduction: Dilute with MeOH (required to solubilize the borohydride). Add NaBH4 (2.0 eq) carefully (exothermic).
Workup: Quench with 1N NaOH (to precipitate Titanium salts as white solid). Filter through Celite. Extract filtrate.[2]
Application Workflow: Selecting the Right Intermediate
Use this decision tree to determine which intermediate fits your medicinal chemistry program.
Figure 2: Decision matrix for selecting between lactam and morpholine intermediates based on biological requirements and synthetic consequences.
References
Synthesis of Apixaban Intermediates: Pinto, D. J. P., et al. "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[2] Journal of Medicinal Chemistry, 2007, 50(22), 5339–5356.
Hammett Constants & Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195.
Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
Titanium-Mediated Reductive Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
A Comparative Guide to the UV-Vis Absorption Characteristics of 4-(2-Oxopiperidin-1-yl)benzaldehyde
In the landscape of pharmaceutical research and materials science, a precise understanding of a molecule's electronic properties is paramount. The ultraviolet-visible (UV-Vis) absorption spectrum serves as a fundamental...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and materials science, a precise understanding of a molecule's electronic properties is paramount. The ultraviolet-visible (UV-Vis) absorption spectrum serves as a fundamental fingerprint of a chromophoric system, offering insights into electronic transitions that are critical for applications ranging from reaction monitoring to photostability and drug mechanism studies. This guide provides a detailed comparative analysis of the UV-Vis absorption characteristics of 4-(2-Oxopiperidin-1-yl)benzaldehyde, a compound of interest due to its hybrid structure incorporating a benzaldehyde moiety and a lactam ring.
While direct experimental data for 4-(2-Oxopiperidin-1-yl)benzaldehyde is not extensively published, this guide establishes a robust predictive framework by comparing its constituent chromophores—benzaldehyde and 2-piperidinone—and related substituted benzaldehydes. We will explore the theoretical underpinnings of the expected spectral shifts and provide a comprehensive, self-validating protocol for the experimental determination of its absorption maxima (λmax).
Theoretical Framework and Comparative Analysis
The UV-Vis spectrum of 4-(2-Oxopiperidin-1-yl)benzaldehyde is primarily determined by the benzaldehyde chromophore, which is modulated by the electronic effects of the 4-substituent, the 2-oxopiperidin-1-yl group.
Benzaldehyde as the Parent Chromophore : Benzaldehyde exhibits two characteristic absorption bands. The intense band, typically observed around 240-250 nm, is attributed to the π → π* electronic transition of the conjugated system involving the benzene ring and the carbonyl group. A much weaker band, corresponding to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons, appears at longer wavelengths, around 280-290 nm.[1][2] In a polar solvent like water, the π → π* transition of benzaldehyde is found at approximately 248 nm.[2]
The 2-Oxopiperidin-1-yl Substituent : The 2-oxopiperidin-1-yl group is an interesting modulator. The nitrogen atom, directly attached to the phenyl ring, can act as an auxochrome, a group that extends the conjugation and typically leads to a bathochromic (red) shift of the π → π* transition. This is due to the donation of the nitrogen's lone pair of electrons into the aromatic π system. However, the presence of the adjacent carbonyl group within the lactam ring exerts an electron-withdrawing effect, which can counteract the electron-donating nature of the nitrogen. The overall effect will depend on the balance of these resonance and inductive effects. The isolated 2-piperidinone chromophore itself shows a weak UV absorption at wavelengths below 230 nm, characteristic of an amide.[3]
Predictive Comparison : We can predict the absorption maximum of the target compound by comparing it to benzaldehyde and other 4-substituted benzaldehydes. For instance, electron-donating groups like methoxy (-OCH₃) or amino (-NH₂) groups at the para position cause a significant bathochromic shift in the main absorption band of benzaldehyde. Conversely, electron-withdrawing groups like the nitro (-NO₂) group also extend the conjugated system, resulting in a red shift.[4] Given the dual nature of the 2-oxopiperidin-1-yl substituent, a bathochromic shift of the primary π → π* band relative to benzaldehyde is expected, likely placing the λmax in the 260-300 nm range, with the exact position being highly solvent-dependent.
The following diagram illustrates the molecular structure of the target compound and its parent chromophores.
Caption: Experimental workflow for UV-Vis analysis.
Step-by-Step Procedure:
Solvent Selection:
Rationale: The solvent must not absorb significantly in the region where the analyte absorbs. [5]Polar solvents like ethanol can interact with the solute through hydrogen bonding, potentially obliterating fine spectral details and causing shifts in λmax (solvatochromism). [6][7]A nonpolar solvent like cyclohexane often preserves fine structure. For this analysis, ethanol is a good starting point due to its broad UV transparency and ability to dissolve a wide range of organic compounds.
Action: Choose spectroscopic grade ethanol.
Preparation of Stock Solution:
Rationale: A concentrated stock solution allows for the accurate preparation of dilute samples for analysis. High concentrations can lead to deviations from the Beer-Lambert law due to intermolecular interactions.
[8] * Action: Accurately weigh approximately 10 mg of 4-(2-Oxopiperidin-1-yl)benzaldehyde and dissolve it in a 10 mL volumetric flask with ethanol to create a 1 mg/mL stock solution.
Preparation of Working Solutions:
Rationale: To determine molar absorptivity accurately, a calibration curve must be generated using a series of standards of known concentration. [5]This validates the linear relationship between absorbance and concentration as described by the Beer-Lambert Law (A = εbc).
Action: Prepare a series of at least five dilutions from the stock solution. For example, prepare solutions with concentrations of 2, 4, 6, 8, and 10 µg/mL in 10 mL volumetric flasks.
Instrument Setup and Blanking:
Rationale: A double-beam spectrophotometer is used to correct for fluctuations in lamp output and for the absorbance of the solvent itself. [9]The "blank" or reference measurement subtracts the solvent's spectral contribution from the sample's spectrum.
[6] * Action: Turn on the spectrophotometer and allow the lamps to stabilize. Set the wavelength range to scan from 400 nm down to 200 nm. Fill both the sample and reference cuvettes with the chosen solvent (ethanol) and perform a baseline correction or "zero" the instrument.
Spectral Acquisition:
Rationale: A full wavelength scan is necessary to identify the λmax, the wavelength at which the molecule exhibits its highest absorbance.
Action: Empty the sample cuvette, rinse it with the most dilute working solution, and then fill it with that solution. Place it in the sample holder and acquire the full UV-Vis spectrum. Record the absorbance at the peak maximum. Repeat this process for each of the working solutions, moving from lowest to highest concentration.
Data Analysis and Interpretation:
Rationale: The λmax is identified from the spectral overlay. The plot of absorbance at λmax versus concentration should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert law. The slope of this line is equal to the product of the molar absorptivity (ε) and the path length (b).
Action:
Identify the λmax from the acquired spectra.
Create a calibration curve by plotting Absorbance (at λmax) on the y-axis versus Concentration (in mol/L) on the x-axis.
Perform a linear regression on the data. The R² value should be >0.99 to be considered a valid linear fit.
Calculate the molar absorptivity (ε) using the equation: ε = Slope / b , where b is the path length (typically 1 cm).
By following this comprehensive guide, researchers can confidently predict and experimentally validate the UV-Vis absorption characteristics of 4-(2-Oxopiperidin-1-yl)benzaldehyde, enabling its effective use in further scientific investigation.
References
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from vertexaig-search.corp.google.com
[6]2. Unknown. (n.d.). UV VISIBLE SPECTROSCOPY. Retrieved from vertexaig-search.corp.google.com
[8]3. ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),.... Retrieved from [Link]
[10]4. Unknown. (2016, March 1). Benzaldehyde. Retrieved from [Link]
[11]5. National Institute of Standards and Technology. (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
[12]6. Taniguchi, M., & Lindsey, J. S. (2018). Benzaldehyde. PhotochemCAD. Retrieved from [Link]
[1]7. Moussa, A., et al. (n.d.). Atmospheric chemistry of benzaldehyde: UV absorption spectrum and reaction kinetics and mechanisms of the C6H5C(O)O2 radical. RSC Publishing. Retrieved from [Link]
[13]8. Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy. Retrieved from [Link]
[5]9. Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link]
[7]10. ResearchGate. (2017, August 7). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Retrieved from [Link]
[14]11. Unknown. (n.d.). Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. Retrieved from [Link]
[9]12. Academia.edu. (n.d.). Structure, Spectroscopic Measurement of 4-(Diethoxymethyl) benzaldehyde. Retrieved from [Link]
[15]13. Oriental Journal of Chemistry. (2023, October 30). Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. Retrieved from [Link]
[16]14. Canadian Science Publishing. (n.d.). LIGHT ABSORPTION STUDIES: PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Retrieved from [Link]
[17]15. ResearchGate. (2025, August 7). Spectral-Luminescent Properties of Charged Forms of Some Substituted Benzaldehydes. Retrieved from [Link]
[18]16. Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]
[4]17. ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Retrieved from [Link]
[19]18. Unknown. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
[20]19. National Institute of Standards and Technology. (n.d.). 2-Piperidinone. NIST Chemistry WebBook. Retrieved from [Link]
[3]20. ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and.... Retrieved from [Link]
Comprehensive Guide to Melting Point Determination of Crystalline 1-(4-formylphenyl)piperidin-2-one
This guide details the technical methodology for determining the melting point of 1-(4-formylphenyl)piperidin-2-one , a critical pharmaceutical intermediate often associated with the synthesis of Factor Xa inhibitors lik...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the technical methodology for determining the melting point of 1-(4-formylphenyl)piperidin-2-one , a critical pharmaceutical intermediate often associated with the synthesis of Factor Xa inhibitors like Apixaban. Accurate thermal characterization is essential for validating purity, identifying polymorphs, and ensuring downstream reaction efficiency.[1]
[1]
Executive Summary & Technical Context
1-(4-formylphenyl)piperidin-2-one (CAS Registry Number often associated with its derivatives or specific synthesis batches) is a crystalline organic solid. Structurally, it consists of a piperidin-2-one (δ-valerolactam) ring
-linked to a benzaldehyde moiety.
In drug development, this compound serves as a pivotal electrophile.[1] Its aldehyde group is highly reactive, making the molecule susceptible to oxidation (to the carboxylic acid) or oligomerization.[1] Therefore, melting point (MP) determination is not merely a physical constant check but a rigorous purity assay.[1]
Why Standard Methods Fail
Traditional manual capillary methods often fail to distinguish between:
True Melting: The thermodynamic phase transition.[1]
Decomposition: Thermal degradation of the aldehyde functionality.[1]
Polymorphic Transitions: Solid-solid transitions common in
-aryl lactams.
This guide compares the "Gold Standard" Differential Scanning Calorimetry (DSC) against the "Routine" Automated Capillary Method , providing a definitive protocol for researchers.[1]
Methodology Comparison: DSC vs. Capillary
The following table contrasts the performance of the two primary alternatives for characterizing this specific crystalline intermediate.
Feature
Alternative A: Differential Scanning Calorimetry (DSC)
Alternative B: Automated Capillary (Opto-Electronic)
Primary Output
Heat Flow (mW) vs. Temperature
Light Transmission (%) vs. Temperature
Precision
High ()
Moderate ()
Purity Insight
Quantitative: Can calculate molar purity via Van't Hoff plot analysis.
Qualitative: Broad range indicates impurities; sharp range indicates purity.[1]
Polymorph Detection
Excellent: Detects enantiotropic/monotropic transitions before melting.[1]
Poor: Only detects the final melting event; misses solid-solid transitions.
Sample Requirement
Low (2–5 mg)
Moderate (filled capillary, ~5–10 mg)
Suitability for Aldehydes
High: Encapsulated pans prevent oxidation during heating.[1]
Medium: Open capillaries allow air contact, risking oxidation artifacts.[1]
Expert Insight: For 1-(4-formylphenyl)piperidin-2-one, DSC is the superior method for validation and polymorph screening because it isolates the sample from atmospheric oxygen (preventing aldehyde oxidation). The Capillary method is acceptable only for routine release testing of established batches.[1]
Experimental Protocols
Protocol A: Differential Scanning Calorimetry (The Validation Standard)
Objective: Determine the thermodynamic melting onset (
Equipment: TA Instruments DSC2500, PerkinElmer DSC 8000, or equivalent.
Sample Preparation:
Weigh 2.0–4.0 mg of dry 1-(4-formylphenyl)piperidin-2-one into a Tzero™ aluminum pan.
Critical Step: Hermetically seal the pan with a pinhole lid (or non-hermetic crimp if decomposition gas release is expected, though hermetic is preferred to prevent oxidation).[1]
The determination process must follow a logical decision tree to ensure data integrity. If the capillary range is broad, one must revert to DSC to distinguish between wetness (solvent), impurity, or decomposition.[1]
Workflow Diagram (DOT)
Caption: Decision matrix for thermal characterization, prioritizing DSC for failure investigation.
Data Interpretation & Troubleshooting
Interpreting the DSC Curve
For 1-(4-formylphenyl)piperidin-2-one , a typical pure trace will show:
Flat Baseline: Indicates thermal stability prior to melting.[1]
Sharp Endotherm: A narrow peak (width at half-height
).
No Pre-transition Events: Absence of small peaks before the main melt.[1] If a small endotherm appears ~10-20°C before the main peak, it indicates a polymorphic transition (metastable
Oxidation Artifacts: If the capillary tube is not sealed, the aldehyde may oxidize to the carboxylic acid (1-(4-carboxyphenyl)piperidin-2-one) at high temperatures, raising the observed MP and broadening the range.[1]
Sublimation: Some piperidin-2-one derivatives sublime. If the capillary clears but no liquid is seen (or it fogs the top), use a sealed capillary or DSC with hermetic pans.[1]
Solvent Trap: A broad, shallow endotherm at
in DSC usually represents residual solvent (water/ethanol) from recrystallization, not the melting of the compound.[1]
References
Mettler Toledo. "Thermal Analysis of Pharmaceuticals."[1] Mettler Toledo Application Guides. Link
TA Instruments. "DSC Theory and Applications in Pharmaceutical Industry." Waters Corporation.[1] Link
U.S. Pharmacopeia (USP). "USP <741> Melting Range or Temperature."[1] USP-NF Online. Link[1]
Zhou, J. et al. "Synthesis and Factor Xa inhibitory activity of Apixaban derivatives."[1] Journal of Medicinal Chemistry (Contextual reference for piperidin-2-one intermediates). Link
Giron, D. "Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates."[1] Thermochimica Acta, 1995. Link
High-Temperature Incineration via licensed chemical waste contractor.
Prohibited
DO NOT flush down drains.[1] DO NOT mix with strong oxidizers (e.g., nitric acid, permanganates).
Spill Response
Solid: Damp sweep/HEPA vacuum. Solution: Absorb with vermiculite/chem-mats.
Chemical Profile & Hazard Assessment
4-(2-Oxopiperidin-1-yl)benzaldehyde (CAS: 22048-26-6) is a critical intermediate in the synthesis of the anticoagulant Rivaroxaban . As a functionalized benzaldehyde derivative containing a lactam ring, it presents specific stability and reactivity profiles that dictate its disposal.
Physical State: Typically an off-white to yellow solid/powder.[2]
Reactivity: The aldehyde moiety is susceptible to autoxidation to form the corresponding benzoic acid derivative upon prolonged air exposure. The lactam ring is generally stable but can hydrolyze under strong acidic/basic conditions.
Toxicology (Inferred): While specific LD50 data for this intermediate may be proprietary, structure-activity relationships (SAR) with benzaldehyde and piperidine derivatives suggest:
Skin/Eye Irritation: High probability (Category 2).
Aquatic Toxicity: Likely harmful to aquatic life with long-lasting effects (H412), requiring strict containment from water systems.
Personal Protective Equipment (PPE) & Engineering Controls
Effective disposal begins with exposure prevention. The following PPE is mandatory during waste transfer, labeling, and spill cleanup.
Protection Type
Specification
Rationale
Respiratory
N95 / P100 Respirator (Solids) or Half-face Respirator with OV Cartridges (Solutions).
Prevents inhalation of fine particulates or organic vapors during transfer.
Dermal
Nitrile Gloves (Double-gloving recommended).
Provides barrier protection against organic irritation.
Ocular
Chemical Splash Goggles .
Protects against dust ingress and splashes from dissolved waste.
Engineering
Fume Hood / Local Exhaust .
All open-container manipulations must occur inside a certified fume hood.
Waste Stream Classification & Disposal Procedures
The disposal logic depends on the physical state of the waste. Use the decision matrix below to determine the correct waste stream.
Diagram 1: Waste Disposal Decision Matrix
Caption: Logical flow for categorizing 4-(2-Oxopiperidin-1-yl)benzaldehyde waste into correct disposal streams to prevent incompatibility events.
Detailed Protocols:
Stream A: Solid Waste (Pure Compound or Contaminated Solids)
Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.
Segregation: Do not mix with strong oxidizers (e.g., nitrates, perchlorates) as aldehydes can react exothermically.
Disposal: Transfer to EHS/Waste Management for incineration .
Stream B: Liquid Waste (Mother Liquors/Solvents)
Solvent Check: Identify the carrier solvent (e.g., Dichloromethane vs. Methanol).
Segregation:
If dissolved in Halogenated solvents (DCM, Chloroform)
Halogenated Waste Carboy .
If dissolved in Non-Halogenated solvents (Methanol, Ethyl Acetate)
Non-Halogenated Waste Carboy .
Compatibility: Ensure the waste container does not contain oxidizing acids.
Spill Management & Containment Protocol
Accidental release requires a disciplined response to prevent laboratory contamination and exposure.
Diagram 2: Spill Response Workflow
Caption: Step-by-step containment and cleanup procedure for dry and wet spills of 4-(2-Oxopiperidin-1-yl)benzaldehyde.
Critical Note for Dry Spills: Avoid dry sweeping, which generates airborne dust. Lightly misting the powder with a compatible solvent (e.g., heptane) or using a dedicated HEPA vacuum is preferred to suppress dust.
Regulatory Compliance & Documentation
US EPA (RCRA): This compound is not explicitly "P" or "U" listed. However, it must be characterized based on its properties (Ignitability if in flammable solvent, Toxicity). It defaults to Class 9 (Miscellaneous Hazardous Material) for transport if not otherwise specified.
REACH (EU): Ensure downstream users are notified of the "Intermediate" status.
Documentation: Maintain a log of waste generation including: